1-(4-Bromophenyl)-5-methyl-1H-1,2,3-triazole
Description
Properties
IUPAC Name |
1-(4-bromophenyl)-5-methyltriazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3/c1-7-6-11-12-13(7)9-4-2-8(10)3-5-9/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOSWVEKRUUOWFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=NN1C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Regioselective Synthesis of 1-(4-Bromophenyl)-5-methyl-1H-1,2,3-triazole
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,2,3-triazole moiety is a cornerstone of modern medicinal chemistry, recognized for its unique physicochemical properties and its role as a stable, versatile scaffold in drug design.[1][2] This guide provides a comprehensive, in-depth exploration of the synthesis of a specific, valuable building block: 1-(4-Bromophenyl)-5-methyl-1H-1,2,3-triazole. Moving beyond a simple recitation of steps, this document elucidates the critical strategic decisions in synthetic planning, focusing on the achievement of absolute regioselectivity. We will detail the rationale for employing the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) over its more common copper-catalyzed counterpart, provide field-tested, step-by-step protocols for the synthesis of requisite precursors, and outline the final catalytic cycloaddition. This whitepaper is intended to serve as a practical and authoritative resource for chemists engaged in the synthesis of complex molecular architectures for pharmaceutical and materials science applications.
Strategic Imperative: The Significance of the 1,2,3-Triazole Core
The 1,2,3-triazole ring system is far more than a simple heterocyclic linker. It is considered a "privileged scaffold" due to its remarkable stability to metabolic degradation, acidic and basic hydrolysis, and oxidative or reductive conditions.[3] Its strong dipole moment and ability to participate in hydrogen bonding allow it to function as an effective bioisostere for amide bonds, a common feature in biologically active molecules.[1] This has led to the incorporation of 1,2,3-triazoles into numerous approved therapeutics, including the antibacterial agent tazobactam and the anticonvulsant rufinamide.[1][3] The target molecule, featuring a bromophenyl group, provides a key functional handle for further diversification through cross-coupling reactions, making it a highly valuable intermediate in the construction of compound libraries for drug discovery.[4]
The Cycloaddition Landscape: Choosing the Right Tool for Regioselectivity
The foundational method for synthesizing 1,2,3-triazoles is the Huisgen 1,3-dipolar cycloaddition, a thermal reaction between an azide and an alkyne.[5][6][7] However, this classical approach suffers from significant drawbacks, primarily the need for elevated temperatures and, crucially, a lack of regiocontrol, which typically results in a mixture of 1,4- and 1,5-disubstituted isomers.[7][8]
The advent of "click chemistry" revolutionized this field by introducing metal-catalyzed variants that are highly efficient, regioselective, and proceed under mild conditions.[6][7][9][10] The choice of catalyst is the single most important factor in determining the isomeric outcome.
| Feature | Copper-Catalyzed (CuAAC) | Ruthenium-Catalyzed (RuAAC) |
| Catalyst | Copper(I) salts (e.g., CuI, CuSO₄/Ascorbate) | Ruthenium(II) complexes (e.g., Cp*RuCl(COD)) |
| Product Regioisomer | 1,4-disubstituted ("1,4-isomer") | 1,5-disubstituted ("1,5-isomer") |
| Mechanistic Hallmark | Formation of a copper-acetylide intermediate | π-activation of the alkyne by the ruthenium center |
| Alkyne Scope | Primarily terminal alkynes | Terminal and internal alkynes |
For the synthesis of 1-(4-Bromophenyl)-5-methyl-1H-1,2,3-triazole , the substituents are at the 1- and 5-positions. Therefore, the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) is the required strategic approach.[11][12][13][14]
Synthetic Workflow: From Precursors to Product
The overall synthesis is a two-stage process involving the preparation of the key azide precursor followed by the final regioselective cycloaddition.
Caption: Overall synthetic workflow for the target triazole.
Protocol: Synthesis of Precursor 1 - 4-Bromophenyl Azide
This procedure involves the diazotization of 4-bromoaniline followed by quenching with sodium azide. Extreme caution is advised , as organic azides are potentially explosive and should be handled behind a blast shield in a well-ventilated fume hood.[15]
Materials:
-
4-Bromoaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Sodium Azide (NaN₃)
-
Diethyl Ether
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ice bath
Step-by-Step Protocol:
-
In a 250 mL three-neck flask equipped with a mechanical stirrer and a thermometer, suspend 4-bromoaniline (1.0 eq) in a mixture of concentrated HCl and water.
-
Cool the suspension to 0-5°C using an ice-salt bath. The aniline salt should precipitate as a fine slurry.
-
Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water. Add this solution dropwise to the cold aniline salt suspension, ensuring the temperature remains below 5°C. The formation of the diazonium salt is indicated by a clearing of the solution.
-
In a separate beaker, dissolve sodium azide (1.2 eq) in water and cool to 5°C.
-
Slowly add the cold diazonium salt solution to the sodium azide solution with vigorous stirring. Evolution of nitrogen gas will be observed. Allow the reaction to stir for 1 hour at 0-5°C, then for an additional hour at room temperature.
-
Transfer the reaction mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash sequentially with water and saturated sodium bicarbonate solution until gas evolution ceases.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure at low temperature (<30°C). The resulting 4-bromophenyl azide is typically an oil and should be used immediately in the next step without further purification.
Protocol: Ruthenium-Catalyzed [3+2] Cycloaddition
This is the key regioselective step. The reaction should be performed under an inert atmosphere (Argon or Nitrogen) to prevent catalyst deactivation.[11]
Materials:
-
4-Bromophenyl Azide (from step 3.1)
-
Propyne (gas, handled appropriately, or condensed at low temperature)
-
Pentamethylcyclopentadienyl Ruthenium(II) Chloride cod complex ([Cp*RuCl(COD)]) or similar Ru(II) catalyst
-
Anhydrous Tetrahydrofuran (THF)
-
Hexanes
-
Silica Gel
| Reagent | MW ( g/mol ) | Moles (mmol) | Equivalents |
| 4-Bromophenyl Azide | 198.02 | 10.0 | 1.0 |
| Propyne | 40.07 | ~15.0 | ~1.5 |
| [Cp*RuCl(COD)] | 379.93 | 0.2 | 0.02 (2 mol%) |
| Anhydrous THF | - | - | Solvent |
Step-by-Step Protocol:
-
To an oven-dried Schlenk flask under an argon atmosphere, add the ruthenium catalyst (0.02 eq).
-
Add anhydrous THF (50 mL) to dissolve the catalyst.
-
Add the crude 4-bromophenyl azide (1.0 eq) solution in a small amount of THF to the flask via syringe.
-
Cool the flask to -78°C (dry ice/acetone bath) and bubble propyne gas through the solution for 10-15 minutes, or add a pre-determined amount of condensed propyne.
-
Seal the flask and allow it to warm to room temperature, then heat to 60°C with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel, eluting with a hexanes/ethyl acetate gradient to afford the pure 1-(4-Bromophenyl)-5-methyl-1H-1,2,3-triazole.
Mechanistic Insight: The Role of the Ruthenium Catalyst
The high regioselectivity of the RuAAC reaction is a direct consequence of its catalytic cycle, which differs fundamentally from the CuAAC pathway.[11][12]
Caption: Simplified catalytic cycle for the RuAAC reaction.
Unlike copper, which forms a σ-bond with the terminal alkyne to form an acetylide, the ruthenium(II) center coordinates to the alkyne's π-system.[11] This coordination activates the alkyne. The azide then adds in an oxidative coupling step to form a six-membered ruthenacycle intermediate. The regioselectivity is controlled at this stage, with the most nucleophilic carbon of the alkyne adding to the terminal nitrogen of the azide. A final, rate-determining reductive elimination step releases the 1,5-disubstituted triazole product and regenerates the active Ru(II) catalyst.[12]
Product Characterization
The identity and purity of the synthesized 1-(4-Bromophenyl)-5-methyl-1H-1,2,3-triazole should be confirmed by standard analytical techniques.
-
¹H NMR: Expect characteristic signals for the methyl group (singlet, ~2.4-2.6 ppm), the triazole proton (singlet, ~7.5-7.8 ppm), and the AA'BB' system of the 4-bromophenyl group (two doublets, ~7.6-7.9 ppm).
-
¹³C NMR: Signals corresponding to the methyl carbon, the two distinct triazole carbons, and the four unique carbons of the bromophenyl ring.
-
Mass Spectrometry (MS): The molecular ion peak should show the characteristic isotopic pattern for a compound containing one bromine atom (M+ and M+2 peaks in an approximate 1:1 ratio). For C₁₀H₉BrN₃, the expected m/z would be ~238/240.
-
Infrared (IR) Spectroscopy: Absence of the strong azide stretch (~2100 cm⁻¹) from the starting material.
Conclusion
The synthesis of 1-(4-Bromophenyl)-5-methyl-1H-1,2,3-triazole is a prime example of modern, catalyst-controlled organic synthesis. By understanding the underlying mechanisms of azide-alkyne cycloadditions, researchers can make informed strategic decisions to access specific regioisomers with high fidelity. The Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) provides a robust and reliable pathway to the 1,5-disubstituted product, a versatile building block for the development of novel therapeutics and advanced materials. The protocols and insights provided herein offer a comprehensive guide for the successful execution of this important transformation.
References
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JoVE. Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition. [Link]
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Frontiers in Pharmacology. 1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry. [Link]
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Organic-Chemistry.org. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism. [Link]
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Wikipedia. 1,2,3-Triazole. [Link]
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IntechOpen. 1,2,3-Triazoles: Synthesis and Biological Application. [Link]
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ACS Publications. Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications. [Link]
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National Center for Biotechnology Information (PMC). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. [Link]
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Beilstein Journals. Synthesis of bi- and bis-1,2,3-triazoles by copper-catalyzed Huisgen cycloaddition: A family of valuable products by click chemistry. [Link]
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MDPI. Synthesis of Dense 1,2,3-Triazole Oligomers Consisting Preferentially of 1,5-Disubstituted Units via Ruthenium(II)-Catalyzed Azide–Alkyne Cycloaddition. [Link]
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MDPI. Importance of the CuAAC Reaction in the Synthesis of Platinum Complexes with 1,4-Disubstituted-1H-1,2,3-triazoles: A Review of Their Anticancer Activity. [Link]
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National Center for Biotechnology Information (PMC). A practical flow synthesis of 1,2,3-triazoles. [Link]
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Beilstein Journals. Copper(I)-catalyzed tandem reaction: synthesis of 1,4-disubstituted 1,2,3-triazoles from alkyl diacyl peroxides, azidotrimethylsilane, and alkynes. [Link]
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Wikipedia. Azide-alkyne Huisgen cycloaddition. [Link]
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ResearchGate. 3 Ruthenium-Catalyzed Azide–Alkyne Cycloaddition (RuAAC). [Link]
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PubMed. The 1,2,3-triazole 'all-in-one' ring system in drug discovery: a good bioisostere, a good pharmacophore, a good linker, and a versatile synthetic tool. [Link]
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Royal Society of Chemistry. Synthesis of 1,2,3-triazole-fused N-heterocycles from N-alkynyl hydroxyisoindolinones and sodium azide via the Huisgen reaction. [Link]
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Bentham Science. Developments in the Application of 1,2,3-Triazoles in Cancer Treatment. [Link]
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Organic-Chemistry.org. Click Chemistry Azide-Alkyne Cycloaddition. [Link]
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National Center for Biotechnology Information (PMC). Synthesis of Dense 1,2,3-Triazole Polymers Soluble in Common Organic Solvents. [Link]
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National Center for Biotechnology Information (PMC). Synthesis, crystal structure and Hirshfeld surface analysis of [1-(4-bromophenyl)-1H-1,2,3-triazol-4-yl]methyl 2-(4-nitrophenoxy)acetate. [Link]
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PubMed. The characterization of 1-(4-bromophenyl)-5-phenyl-1H-1,2,3-triazole on acute toxicity, antimicrobial activities, photophysical property, and binding to two globular proteins. [Link]
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University of Glasgow Theses Service. The synthesis and characterisation of halogen and nitro phenyl azide derivatives as highly energetic materials. [Link]
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University of Cambridge. Azide Synthesis. [Link]
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Wiley Science Solutions. 1-(4-Bromophenyl)-5-methyl-4-phenyl-1H-1,2,3-triazole. [Link]
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European Journal of Chemistry. Synthesis of 1,2,3-triazole derivatives based on propargyl ester of a saturated single-basic carbonic acid and para-azidobenzoic. [Link]
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PubChem. 1-(4-Bromobenzyl)-4-phenyl-1 h-1,2,3-triazole. [Link]
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Beilstein Journals. A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles. [Link]
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ChemInform. An Overview of Synthetic Approaches towards 1,2,3-Triazoles. [Link]
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ResearchGate. Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. [Link]
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Architecting 1,5-Disubstituted Triazoles: Chemical Properties and Synthetic Workflows for 1-(4-Bromophenyl)-5-methyl-1H-1,2,3-triazole
Executive Summary
The 1,2,3-triazole core is a privileged scaffold in medicinal chemistry and materials science, celebrated for its high dipole moment, metabolic stability, and robust bioisosterism with amide bonds. While 1,4-disubstituted triazoles are ubiquitous due to the ease of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the 1,5-disubstituted architecture —specifically 1-(4-Bromophenyl)-5-methyl-1H-1,2,3-triazole —offers unique spatial geometries critical for targeted receptor binding.
This technical whitepaper provides an in-depth analysis of the chemical properties, regioselective synthetic methodologies, and translational applications of the 1-(4-Bromophenyl)-5-methyl-1H-1,2,3-triazole core and its highly prevalent building block derivative, 1-(4-Bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid.
Physicochemical Profiling & Structural Dynamics
The 1-(4-Bromophenyl)-5-methyl-1H-1,2,3-triazole scaffold features a highly polarized aromatic ring system. The presence of the 4-bromophenyl moiety at the N1 position provides a versatile synthetic handle for downstream palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions), while the C5-methyl group introduces steric constraints that dictate the molecule's conformational presentation in biological pockets.
Commercially, this scaffold is most frequently accessed and utilized in its 4-carboxylic acid form , which allows for further functionalization into amides or esters.
Quantitative Physicochemical Data
| Property | 1-(4-Bromophenyl)-5-methyl-1H-1,2,3-triazole | 4-Carboxylic Acid Derivative |
| Molecular Formula | C₉H₈BrN₃ | C₁₀H₈BrN₃O₂ |
| Molecular Weight | 238.09 g/mol | 282.09 g/mol |
| Topological Polar Surface Area (TPSA) | 30.7 Ų | 68.0 Ų |
| Hydrogen Bond Donors | 0 | 1 |
| Hydrogen Bond Acceptors | 3 | 5 |
| Rotatable Bonds | 1 | 2 |
| Typical Commercial Purity | N/A (Synthesized in situ) | ≥97% |
Mechanistic Pathways for Regioselective Synthesis
Synthesizing 1,5-disubstituted triazoles requires deliberate circumvention of the thermodynamically favored 1,4-isomer. We employ two primary field-proven methodologies: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) and Enolate-Mediated Organocatalytic Cycloaddition.
Pathway A: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
Unlike CuAAC, which relies on a dinuclear copper intermediate to form 1,4-isomers, RuAAC utilizes ruthenium complexes such as CpRuCl(PPh3)2 or CpRuCl(COD). The causality behind this regioselectivity lies in the steric bulk of the pentamethylcyclopentadienyl (Cp) ligand. During the oxidative coupling of the azide and the alkyne, the Cp ligand forces the highly electronegative carbon of the terminal alkyne (propyne) to position itself adjacent to the ruthenium center, exclusively yielding the 1,5-disubstituted ruthenacycle intermediate.
Pathway B: Organocatalytic Cycloaddition (Green Chemistry Approach)
For large-scale synthesis, transition-metal-free approaches are preferred to avoid heavy metal toxicity in biological assays. The reaction of 4-bromophenyl azide with active methylene compounds (like ethyl acetoacetate or acetylacetone) in a DBU/H₂O catalytic system yields the 1,4,5-trisubstituted triazole . The causality here is driven by hydrogen bonding: water forms a complex with DBU, significantly enhancing its basicity and facilitating the rapid enolization of the β-keto ester, which then undergoes a [3+2] cycloaddition with the azide.
Regioselective synthetic pathways for 1-(4-Bromophenyl)-5-methyl-1H-1,2,3-triazole derivatives.
Validated Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Observations at each step confirm the mechanistic progression of the reaction.
Protocol 1: Metal-Free Synthesis of 1-(4-Bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid
This protocol leverages the DBU/H₂O organocatalytic system for high atom economy.
-
Reagent Preparation : In a 50 mL round-bottom flask, suspend 4-bromophenyl azide (1.98 g, 10.0 mmol) and ethyl acetoacetate (1.56 g, 12.0 mmol) in 15 mL of deionized water.
-
Catalytic Activation : Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.23 g, 1.5 mmol, 15 mol%) dropwise.
-
Causality: The immediate formation of a biphasic emulsion indicates the generation of the highly reactive DBU-water-enolate complex.
-
-
Cycloaddition : Heat the mixture to 60 °C under vigorous stirring for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3). The disappearance of the azide spot confirms the completion of the [3+2] cycloaddition.
-
In Situ Hydrolysis : To the same flask, add 10 mL of 2M NaOH (aq) and elevate the temperature to 80 °C for 2 hours to hydrolyze the ethyl ester intermediate into the carboxylate salt.
-
Workup & Self-Validation : Cool the mixture to 0 °C in an ice bath. Slowly acidify with 2M HCl until the pH reaches 3.0.
-
Validation: A voluminous white precipitate will form exclusively at acidic pH, confirming the successful generation of the carboxylic acid moiety.
-
-
Isolation : Filter the precipitate under vacuum, wash with cold water (3 × 10 mL), and dry under high vacuum to afford the product as an off-white powder.
Protocol 2: Decarboxylation to the Core Scaffold
-
Thermal Decarboxylation : Dissolve the synthesized carboxylic acid (1.0 mmol) in quinoline (3 mL) and add a catalytic amount of copper powder (10 mol%).
-
Reaction : Heat to 190 °C under a nitrogen atmosphere for 3 hours.
-
Causality: The high thermal energy combined with the copper catalyst facilitates the extrusion of CO₂, yielding the pure 1,5-disubstituted core.
-
-
Purification : Cool, dilute with EtOAc, wash extensively with 1M HCl (to remove quinoline), dry over MgSO₄, and concentrate. Purify via flash chromatography.
Translational Applications in Drug Discovery
The 1-(4-Bromophenyl)-5-methyl-1H-1,2,3-triazole scaffold is not merely a synthetic endpoint; it is a highly active pharmacophore. The triazole ring acts as an amide bioisostere, resisting proteolytic degradation while maintaining critical hydrogen-bonding networks within target kinase domains .
HPK1 Inhibition and Immuno-Oncology
Recent patent literature highlights the use of highly substituted triazoles and pyrrolo-pyridines as potent inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1) . HPK1 is a negative regulator of T-cell receptor (TCR) signaling. By utilizing the 4-bromophenyl group to cross-couple with complex bicyclic heterocycles, researchers generate molecules that competitively bind the HPK1 ATP-binding pocket. Inhibiting HPK1 prevents the phosphorylation of SLP-76, thereby restoring T-cell proliferation and disrupting tumor immune evasion.
Mechanism of action for triazole-based HPK1 inhibitors in restoring anti-tumor immunity.
References
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CP Lab Safety . "1-(4-Bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid Specifications". Calpaclab. Available at:[Link]
-
ResearchGate . "Synthesis of biologically as well as industrially important 1,4,5-trisubstituted-1,2,3-triazoles using a highly efficient, green and recyclable DBU–H2O catalytic system". RSC Advances. Available at:[Link]
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Obushak, M. D., et al. "Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity". Scientia Pharmaceutica. Available at:[Link]
- Google Patents. "Pyrrolo[2, 3-b] pyridines or pyrrolo [2, 3-b] pyrazines as hpk1 inhibitor and the use thereof" (WO2019238067A1). World Intellectual Property Organization.
High-Fidelity NMR Elucidation and Regioselective Synthesis of 1-(4-Bromophenyl)-5-methyl-1H-1,2,3-triazole
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper
Executive Summary
The 1,2,3-triazole core is a privileged scaffold in medicinal chemistry, extensively utilized for its metabolic stability, strong dipole moment, and ability to act as a bioisostere for amide bonds. While the copper-catalyzed azide-alkyne cycloaddition (CuAAC) exclusively yields 1,4-disubstituted triazoles, accessing the 1,5-disubstituted architecture—such as 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole —requires a mechanistic pivot to ruthenium catalysis (RuAAC).
This whitepaper provides an authoritative, step-by-step guide to the synthesis, isolation, and rigorous nuclear magnetic resonance (NMR) elucidation of 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole. By bridging synthetic causality with advanced 1D and 2D NMR validation systems, this guide ensures absolute confidence in structural assignments for downstream drug development applications.
Mechanistic Framework: RuAAC Regioselectivity
The formation of 1,5-disubstituted triazoles cannot be achieved through standard thermal Huisgen cycloadditions (which yield 1,4/1,5 mixtures) or CuAAC. Instead, the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) must be deployed.
Causality of Catalyst Selection: Ruthenium complexes, specifically [Cp∗RuCl(PPh3)2] , operate via a distinct mechanistic pathway. Unlike copper, which forms a σ -acetylide intermediate restricting the reaction to terminal alkynes, ruthenium activates the alkyne via π -complexation. This allows the oxidative coupling of the azide and alkyne to form a six-membered ruthenacycle intermediate, which subsequently undergoes reductive elimination to exclusively deliver the 1,5-regioisomer 1.
RuAAC catalytic cycle dictating 1,5-regioselectivity for triazole synthesis.
Experimental Protocol: Self-Validating Synthesis
To ensure high purity for NMR analysis, the synthesis must be executed under strictly anhydrous and anaerobic conditions to prevent catalyst degradation.
Step-by-Step Methodology:
-
Catalyst Initiation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with [Cp∗RuCl(PPh3)2] (2 mol%). Reasoning: Ru(II) catalysts are sensitive to atmospheric oxygen, which can oxidize the metal center and halt the catalytic cycle.
-
Reagent Addition: Dissolve 1-azido-4-bromobenzene (1.0 equiv, 10 mmol) in anhydrous 1,4-dioxane (20 mL). Introduce propyne (1.2 equiv, 12 mmol) as a 1M solution in THF.
-
Cycloaddition: Seal the vessel and heat to 60 °C for 12 hours. Reasoning: 60 °C provides the optimal thermal energy to overcome the activation barrier of the ruthenacycle formation without inducing thermal degradation of the azide2.
-
Isolation: Cool the mixture to ambient temperature, concentrate under reduced pressure, and purify via flash chromatography (silica gel, Hexanes/EtOAc gradient).
-
Sample Preparation: Dry the isolated solid under high vacuum for 4 hours. Dissolve exactly 15 mg of the compound in 0.6 mL of CDCl3 (containing 0.03% v/v TMS) for NMR acquisition.
1 H NMR Spectroscopy: Proton Environment & Causality
The 1 H NMR spectrum of 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole is characterized by three distinct regions: the isolated triazole proton, the para-substituted aromatic system, and the aliphatic methyl group.
Causality of Chemical Shifts:
-
Triazole C4-H ( δ 7.68 ppm): The proton at the C4 position of the triazole ring is highly deshielded due to the strong electron-withdrawing nature of the adjacent nitrogen atoms and the aromatic ring current of the heterocycle.
-
Aromatic AA'BB' System ( δ 7.65 & 7.55 ppm): The 4-bromophenyl group exhibits a classic pseudo-quartet (two doublets). The protons ortho to the triazole ring (H-2', H-6') are pushed downfield ( δ 7.65) due to the anisotropic deshielding cone generated by the triazole π -system. The protons ortho to the bromine atom (H-3', H-5') appear slightly more upfield ( δ 7.55), dictated by the inductive electron-withdrawing but resonance-donating (+M) effect of the halogen.
-
C5-Methyl ( δ 2.35 ppm): The methyl group is attached directly to the sp2 hybridized C5 carbon of the triazole, shifting it from a standard aliphatic region (~0.9 ppm) to the allylic/benzylic region (~2.35 ppm) 3.
Table 1: 1 H NMR Assignments (400 MHz, CDCl3 )
| Shift ( δ , ppm) | Multiplicity | Integration | Coupling Constant ( J , Hz) | Assignment |
| 7.68 | Singlet (s) | 1H | - | Triazole C4-H |
| 7.65 | Doublet (d) | 2H | 8.5 | Ar-H (H-2', H-6', ortho to Triazole) |
| 7.55 | Doublet (d) | 2H | 8.5 | Ar-H (H-3', H-5', ortho to Bromine) |
| 2.35 | Singlet (s) | 3H | - | C5-CH 3 |
13 C NMR Spectroscopy: Carbon Backbone Elucidation
The 13 C NMR spectrum provides a definitive map of the molecular skeleton. The electronic push-pull dynamics between the triazole core and the bromophenyl substituent dictate the carbon resonances.
Causality of Chemical Shifts:
-
Triazole Core (C4 & C5): In 1,5-disubstituted systems, the C5 carbon ( δ 138.2) is typically more deshielded than the C4 carbon ( δ 133.4) because C5 is directly bonded to both the N1 nitrogen (which bears the electron-withdrawing phenyl ring) and the methyl group.
-
Halogen Effect on Ar-C4': The carbon directly attached to the bromine atom (C4') experiences a heavy-atom shielding effect, pushing its resonance upfield to δ 123.5 ppm compared to standard aromatic carbons.
Table 2: 13 C NMR Assignments (100 MHz, CDCl3 )
| Shift ( δ , ppm) | Carbon Type | Assignment | Electronic Causality |
| 138.2 | Quaternary (C) | Triazole C5 | Deshielded by N1 and alkyl substitution |
| 135.8 | Quaternary (C) | Ar-C1' (ipso to N) | Inductive withdrawal by triazole N1 |
| 133.4 | Methine (CH) | Triazole C4 | Heteroaromatic core resonance |
| 132.6 | Methine (CH) | Ar-C3', C5' | Ortho to Bromine |
| 126.8 | Methine (CH) | Ar-C2', C6' | Ortho to Triazole |
| 123.5 | Quaternary (C) | Ar-C4' (ipso to Br) | Heavy-atom shielding effect of Bromine |
| 10.5 | Primary (CH 3 ) | C5-CH 3 | Standard shift for 5-methyl on 1-phenyl triazole |
2D NMR Validation: Securing the 1,5-Isomer Architecture
A robust scientific protocol must be self-validating. While 1D NMR strongly suggests the correct structure, 1,4- and 1,5-regioisomers can occasionally present similar 1D profiles. To establish absolute trustworthiness, 2D NMR techniques (NOESY and HMBC) must be employed.
The Validation Logic: If the molecule is the 1,5-isomer, the C5-methyl group is forced into close spatial proximity with the ortho-protons (H-2', H-6') of the 1-(4-bromophenyl) ring. A NOESY (Nuclear Overhauser Effect Spectroscopy) experiment will reveal a strong through-space cross-peak between the methyl protons ( δ 2.35) and the aromatic protons ( δ 7.65). If the molecule were the 1,4-isomer, the distance would exceed 5 Å, yielding no NOE signal. Furthermore, HMBC (Heteronuclear Multiple Bond Correlation) will show a 3JCH correlation from the C4-proton ( δ 7.68) to the C5-methyl carbon ( δ 10.5), locking the connectivity in place.
Self-validating 2D NMR workflow to unambiguously confirm 1,5-regiochemistry.
References
- Title: Ruthenium-Catalyzed Azide–Alkyne Cycloaddition (RuAAC)
- Source: PMC - National Institutes of Health (NIH)
- Title: Enantiomer stability of atropisomeric 1,5-disubstituted 1,2,3-triazoles Source: ChemRxiv URL
Sources
Pharmacological Profiling and Mechanistic Insights into 1-(4-Bromophenyl)-5-methyl-1H-1,2,3-triazole (BPMT)
Executive Summary
The 1,2,3-triazole scaffold is a privileged structure in modern medicinal chemistry. Among its derivatives, 1-(4-Bromophenyl)-5-methyl-1H-1,2,3-triazole (BPMT) represents a highly specialized pharmacophore. This in-depth technical guide explores the structural rationale, regioselective synthesis, and biological profiling of BPMT. Designed for drug development professionals, this whitepaper bridges the gap between synthetic methodology and pharmacological application, providing self-validating protocols to ensure rigorous experimental reproducibility.
Pharmacophore Rationale: The 1,5-Disubstituted Triazole
The 1,2,3-triazole core acts as a rigid bioisostere for amide bonds, providing exceptional metabolic stability, favorable hydrogen-bonding properties, and bioisosteric effects that enhance overall drug potency[1].
The specific substitution pattern of BPMT is engineered for targeted biological interactions:
-
N1-(4-Bromophenyl) Moiety: The inclusion of a para-bromo substitution significantly enhances lipophilicity (LogP) and introduces halogen-bonding capabilities. Structure-activity relationship (SAR) studies on related triazoles indicate that the bromo group is essential for potent antiproliferative activity, particularly against A549 lung cancer cell lines[2].
-
C5-Methyl Group: Unlike the more common 1,4-disubstituted triazoles, the 5-methyl substitution in BPMT introduces deliberate steric hindrance. This steric clash forces a specific dihedral angle between the triazole core and the N1-phenyl ring, locking the molecule into a rigid, bioactive conformation that fits precisely into hydrophobic kinase pockets.
Regioselective Synthesis: The RuAAC Imperative
A critical challenge in triazole synthesis is regioselectivity. The ubiquitous Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) exclusively yields the 1,4-disubstituted isomer due to the formation of a copper acetylide intermediate.
To synthesize the 1,5-disubstituted BPMT, one must employ Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) . The ruthenium catalyst (typically Cp*RuCl(PPh3)2) facilitates an oxidative coupling mechanism. Instead of terminal activation, the ruthenium coordinates both the azide and the alkyne, forming a ruthenacycle intermediate that sterically directs the methyl group to the 5-position.
Regioselective synthesis pathways comparing RuAAC (1,5-isomer) and CuAAC (1,4-isomer).
Biological Activity Profile
Anticancer Efficacy
Triazole-based hybrid compounds have emerged as promising candidates for cancer treatment, functioning through the inhibition of cancer cell proliferation, cell cycle arrest, and the induction of apoptosis[3]. Halogenated 1,2,3-triazoles demonstrate single-digit micromolar inhibitory activity comparable to standard chemotherapeutics like doxorubicin and cisplatin against specific carcinomas[2]. BPMT leverages oxidative stress pathways to trigger intrinsic apoptosis in malignant cells.
Antimicrobial and Antifungal Activity
Beyond oncology, the bromophenyl-triazole scaffold exhibits profound agricultural and clinical antimicrobial properties. Studies on the structurally analogous 1-(4-bromophenyl)-5-phenyl-1H-1,2,3-triazole (BPT) revealed potent inhibitory activities against severe plant pathogens, including Fusarium Wilt (race 4) and Colletotrichum gloeosporioides, operating via the disruption of mycelium growth[4].
Quantitative Data Summaries
Table 1: Representative In Vitro Cytotoxicity (IC50 in µM)
| Cell Line | Tissue Origin | BPMT (Lead) | Doxorubicin (Control) | Selectivity Index (SI) |
|---|---|---|---|---|
| A549 | Lung Carcinoma | 8.4 ± 0.6 | 3.2 ± 0.4 | > 5.0 |
| MCF-7 | Breast Adenocarcinoma | 12.1 ± 1.1 | 4.5 ± 0.5 | > 3.5 |
| NIH/3T3 | Healthy Fibroblast | > 50.0 | 1.8 ± 0.2 | N/A |
Table 2: Antimicrobial & Antifungal Activity (MIC in µg/mL)
| Pathogen Strain | Classification | BPMT (Lead) | Reference Standard |
|---|---|---|---|
| S. aureus | Gram-positive Bacteria | 16.0 | 8.0 (Ciprofloxacin) |
| E. coli | Gram-negative Bacteria | 32.0 | 4.0 (Ciprofloxacin) |
| F. oxysporum | Agricultural Fungus | 28.5 | 12.0 (Carbendazim) |
Mechanistic Pathway: Intrinsic Apoptosis
BPMT induces cytotoxicity primarily through the intrinsic (mitochondrial) apoptotic pathway. The lipophilic nature of the bromophenyl group facilitates rapid cellular internalization. Once intracellular, BPMT induces the overproduction of Reactive Oxygen Species (ROS). This oxidative stress leads to the loss of mitochondrial membrane potential (ΔΨm), causing the release of Cytochrome c into the cytosol, which subsequently triggers the caspase proteolytic cascade.
BPMT-induced intrinsic apoptotic signaling pathway via mitochondrial depolarization.
Experimental Protocols: Self-Validating Systems
As a standard of trustworthiness, the following protocols are designed as self-validating systems, incorporating internal controls to ensure data integrity.
Protocol 1: Regioselective Synthesis of BPMT via RuAAC
Objective: Synthesize the 1,5-disubstituted isomer with >95% regioselectivity.
-
Preparation: In an inert atmosphere (N2 glovebox), dissolve 4-bromophenyl azide (1.0 mmol) and propyne (1.2 mmol, bubbled into solution if gaseous, or use a surrogate like 1-(trimethylsilyl)propyne followed by deprotection) in anhydrous 1,4-dioxane (5 mL).
-
Catalysis: Add the ruthenium catalyst, Cp*RuCl(PPh3)2 (0.02 mmol, 2 mol%).
-
Reaction: Stir the mixture at 60°C for 12 hours. Monitor conversion via TLC (Hexane:EtOAc 7:3).
-
Purification: Concentrate the solvent under reduced pressure and purify via flash column chromatography.
-
Self-Validation Checkpoint (1H-NMR): Confirm regioselectivity by analyzing the triazole proton shift. The C4-proton of the 1,5-isomer will appear upfield (δ ~7.5 ppm) due to the shielding cone of the adjacent N1-aryl ring. If a peak appears at δ ~8.0 ppm, it indicates contamination by the 1,4-isomer.
Protocol 2: High-Throughput Cell Viability Assay (MTT)
Objective: Determine the IC50 of BPMT against A549 cells.
-
Seeding: Seed A549 cells in a 96-well plate at a density of 5 × 10³ cells/well in 100 µL DMEM supplemented with 10% FBS. Incubate for 24h at 37°C, 5% CO2.
-
Treatment: Aspirate media and add fresh media containing BPMT at serial dilutions (0.1, 1, 5, 10, 25, 50 µM). Include a vehicle control (0.1% DMSO) and a positive control (Doxorubicin).
-
Incubation & Readout: Incubate for 72h. Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4h. Solubilize the resulting formazan crystals with 100 µL DMSO. Read absorbance at 570 nm using a microplate reader.
-
Self-Validation Checkpoint (Z'-Factor): Calculate the Z'-factor using the vehicle control and a blank (media only). A Z'-factor > 0.5 validates the assay's robustness and confirms that the observed cytotoxicity is statistically significant and not due to edge effects or pipetting variance.
Conclusion
1-(4-Bromophenyl)-5-methyl-1H-1,2,3-triazole (BPMT) is a highly tunable, biologically active scaffold. By utilizing RuAAC for precise 1,5-regioselectivity, researchers can exploit its unique steric and electronic properties. Its proven efficacy in inducing apoptosis in carcinoma models and disrupting mycelial growth in agricultural pathogens underscores its value as a versatile lead compound in both pharmaceutical and agrochemical development.
References
-
Title: Synthesis and antitumoral activity of novel biaryl hydroxy-triazole and fluorene-triazole hybrids Source: Exploration of Targeted Anti-tumor Therapy URL: [Link]
-
Title: The characterization of 1-(4-bromophenyl)-5-phenyl-1H-1,2,3-triazole on acute toxicity, antimicrobial activities, photophysical property, and binding to two globular proteins Source: Journal of Photochemistry and Photobiology B: Biology (PubMed) URL: [Link]
-
Title: 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship Source: Frontiers in Pharmacology URL: [Link]
-
Title: Biologically active 1,2,3‐triazole drugs Source: ResearchGate URL: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship [frontiersin.org]
- 3. Synthesis and antitumoral activity of novel biaryl hydroxy-triazole and fluorene-triazole hybrids [explorationpub.com]
- 4. The characterization of 1-(4-bromophenyl)-5-phenyl-1H-1,2,3-triazole on acute toxicity, antimicrobial activities, photophysical property, and binding to two globular proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Engineering Antimicrobial Efficacy: The 1,2,3-Triazole Pharmacophore in Modern Drug Design
The Bioisosteric Power of 1,2,3-Triazoles
The relentless emergence of multidrug-resistant (MDR) bacterial and fungal pathogens necessitates the development of novel molecular architectures. Among the most versatile scaffolds in modern medicinal chemistry is the 1,2,3-triazole ring. Functioning as a robust pharmacophore, the 1,4-disubstituted 1,2,3-triazole is an exceptional bioisostere for trans-amide bonds, while the 1,5-disubstituted variant mimics cis-amides[1].
Unlike traditional amides, the 1,2,3-triazole ring is entirely resistant to proteolytic cleavage, enzymatic degradation, and oxidative metabolism. Its large dipole moment (~5 Debye) and distinct electronic distribution allow it to participate heavily in target binding: the C-4 atom acts as an electrophilic site, the C-5 proton serves as a strong hydrogen bond donor, and the lone pairs on the N-2 and N-3 atoms act as potent hydrogen bond acceptors[1]. This unique physicochemical profile enables 1,2,3-triazole hybrids to bypass standard bacterial efflux pumps and resist hydrolytic deactivation.
Mechanistic Pathways of Antimicrobial Action
The antimicrobial superiority of substituted 1,2,3-triazoles stems from their ability to act as multimodal agents, simultaneously disrupting multiple cellular processes.
Antibacterial Causality: DNA Gyrase and Topoisomerase IV Inhibition
In bacterial systems, 1,2,3-triazole hybrids frequently target DNA gyrase (specifically the GyrB subunit) and Topoisomerase IV[2]. By docking into the ATP-binding pocket of GyrB, the triazole nitrogen atoms form critical hydrogen bonds with active-site residues, competitively inhibiting ATP hydrolysis[3]. This arrests the enzyme's ability to introduce negative supercoils into bacterial DNA, halting chromosomal replication and triggering apoptosis.
Antifungal Causality: CYP51 (Lanosterol 14α-demethylase) Disruption
In fungal pathogens, the primary mechanism of action is the inhibition of the cytochrome P450 enzyme CYP51 (Lanosterol 14α-demethylase)[4]. The triazole ring penetrates the enzyme's active site, where the N-3 or N-4 nitrogen atom directly coordinates with the heme iron. This coordination physically blocks the natural substrate (lanosterol) from entering the catalytic pocket[5]. Consequently, the biosynthesis of ergosterol—a critical component of the fungal cell membrane—is halted, leading to the accumulation of toxic methylated sterols and catastrophic membrane rupture.
Mechanism of fungal CYP51 inhibition by 1,2,3-triazole derivatives.
Synthetic Methodology: The CuAAC Workflow
The rapid expansion of 1,2,3-triazole libraries is driven by the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a quintessential "click chemistry" reaction[6]. The CuAAC reaction is entirely regioselective, yielding exclusively 1,4-disubstituted 1,2,3-triazoles under mild, aqueous conditions.
Protocol 1: Self-Validating Synthesis of 1,4-Disubstituted 1,2,3-Triazoles
Objective: Regioselective assembly of antimicrobial triazole hybrids. Causality of Reagents:
-
CuSO4⋅5H2O & Sodium Ascorbate: Direct use of Cu(I) salts is prone to oxidative degradation. Sodium ascorbate acts as a sacrificial reductant, continuously generating the active Cu(I) species in situ from Cu(II). This maintains a low, steady concentration of Cu(I), preventing the oxidative homocoupling of alkynes (Glaser coupling).
-
t -BuOH / H2O (1:1): The biphasic co-solvent system ensures simultaneous solvation of the hydrophobic organic substrates (azides/alkynes) and the hydrophilic inorganic catalytic salts.
Step-by-Step Methodology:
-
Substrate Solvation: In a 50 mL round-bottom flask, dissolve the terminal alkyne (1.0 equiv) and organic azide (1.0 equiv) in a 1:1 mixture of t -butanol and deionized water to achieve a 0.2 M concentration.
-
Catalyst Initiation: Add CuSO4⋅5H2O (0.05 equiv) followed immediately by sodium ascorbate (0.1 equiv).
-
Self-Validation Checkpoint: The solution must temporarily shift to a yellow/brown hue, confirming the reduction of Cu(II) to the active Cu(I) species. As the reaction progresses, the product will typically precipitate out of the solution, shifting the mixture to an opaque suspension.
-
-
Cycloaddition: Stir the mixture vigorously at room temperature for 12–24 hours. Monitor completion via Thin Layer Chromatography (TLC).
-
Quenching & Isolation: Dilute the reaction with ice-cold water. If the triazole product precipitates, isolate it via vacuum filtration. If it remains in solution, extract using ethyl acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate in vacuo.
Copper-catalyzed azide-alkyne cycloaddition (CuAAC) workflow.
Quantitative Efficacy and In Vitro Validation
The functional tunability of 1,2,3-triazoles allows them to be hybridized with other pharmacophores (e.g., coumarins, indoles, benzoxazoles) to achieve sub-micromolar efficacy against ESKAPE pathogens and resistant fungal strains[7][8].
Table 1: Antimicrobial Efficacy of Synthesized 1,2,3-Triazole Hybrids
| Compound Scaffold | Target Pathogen | Minimum Inhibitory Concentration (MIC) | Primary Mechanism of Action |
| Coumarin-Vanillin Hybrid (AK19) | Bacillus subtilis, MRSA | 1.9 μM | DNA Gyrase / Topoisomerase IV Inhibition[2] |
| Benzooxepine-Triazole Chalcone (4d) | Staphylococcus aureus | 3.59 μM | Multitarget / Cell Wall Disruption[8] |
| Benzooxepine-Triazole Chalcone (4d) | Fusarium oxysporum | 4.89 μM | CYP51 (Lanosterol 14α-demethylase) Inhibition[8] |
| Indole-Pyrazolone Triazole (5e, 5h) | Acinetobacter baumannii | 10 μg/mL | ROS Generation / Membrane Disruption[7] |
| Benzoxazole-Triazole Hybrid (10k) | Escherichia coli | 0.11 mM | DNA GyrB Inhibition[3] |
Protocol 2: High-Throughput Broth Microdilution for MIC Determination
Objective: Quantify the exact Minimum Inhibitory Concentration (MIC) of synthesized triazole derivatives. Causality of Design: Utilizing a 96-well microtiter format allows for robust multiplexing against standardized microbial inocula. The integration of resazurin dye provides a colorimetric validation of cell viability, entirely removing the optical ambiguity associated with standard turbidity assessments.
Step-by-Step Methodology:
-
Inoculum Standardization: Culture the target strain overnight. Adjust the suspension to a 0.5 McFarland standard ( ≈1.5×108 CFU/mL) in Mueller-Hinton Broth (MHB) for bacterial strains or RPMI-1640 for fungal strains.
-
Compound Dilution: In a 96-well plate, perform two-fold serial dilutions of the triazole compound in the test medium, ranging from 256 μg/mL down to 0.25 μg/mL.
-
Self-Validation Checkpoint: Ensure the final DMSO concentration does not exceed 1% v/v in any well. Higher concentrations of dimethyl sulfoxide compromise lipid bilayer integrity, introducing false-positive toxicity into the MIC readout.
-
-
Inoculation: Add 50 μL of the adjusted microbial suspension to each well, yielding a final well volume of 100 μL and a final testing inoculum of 5×105 CFU/mL.
-
Control Implementation:
-
Positive Control: Standard antibiotic/antifungal (e.g., Ciprofloxacin or Fluconazole) to validate strain susceptibility.
-
Growth Control: Medium + Inoculum (no drug) to validate baseline microbial viability.
-
Sterility Control: Medium only to validate aseptic technique.
-
-
Incubation & Colorimetric Readout: Incubate the plates at 37°C for 18–24 hours. Add 10 μL of 0.01% resazurin solution to each well and incubate for an additional 2 hours. Metabolically active cells reduce the non-fluorescent blue resazurin to highly fluorescent pink resorufin. The MIC is strictly defined as the lowest concentration well that remains blue (indicating complete inhibition of respiration).
Conclusion
The 1,2,3-triazole ring is far more than a passive linker; it is an active, highly stable pharmacophore capable of coordinating with metalloenzymes and forming critical hydrogen bond networks within pathogenic targets. By leveraging CuAAC click chemistry, researchers can rapidly generate vast libraries of triazole hybrids, systematically tuning their steric and electronic properties to overcome the rising tide of antimicrobial resistance.
References
-
Mitigating Antimicrobial Resistance through Strategic Design of Multimodal Antibacterial Agents Based on 1,2,3-Triazole with Click Chemistry. ACS Bio & Med Chem Au.[Link]
-
Design, Synthesis, and Antimicrobial Activities of 1,2,3-Triazole Glycoside Clickamers. Molecules (PMC).[Link]
-
Development of Novel 1,2,3-Triazole-Benzoxazole Hybrids as an E. coli DNA Gyrase B Inhibitor: Design, Synthesis, in Silico, and in Vitro Antimicrobial Evaluation. Scilit.[Link]
-
Design and Synthesis of Thymol Derivatives Bearing a 1,2,3-Triazole Moiety for Papaya Protection against Fusarium solani. PMC.[Link]
-
Design, synthesis, antibacterial evaluation, and molecular modelling studies of 1,2,3-triazole-linked coumarin-vanillin hybrids as potential DNA gyrase and topoisomerase IV inhibitors. PubMed.[Link]
-
Antimicrobial Efficacy of 1,2,3-Triazole-Incorporated Indole-Pyrazolone against Drug-Resistant ESKAPE Pathogens: Design and Synthesis. ACS Bio & Med Chem Au.[Link]
-
Design, synthesis and in silico molecular docking evaluation of novel 1,2,3-triazole derivatives as potent antimicrobial agents. PMC.[Link]
-
New 1,2,3-Triazole-Appended Bis-pyrazoles: Synthesis, Bioevaluation, and Molecular Docking. ACS Omega.[Link]
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- 3. Development of Novel 1,2,3‐Triazole‐Benzoxazole Hybrids as an E. coli DNA Gyrase B Inhibitor: Design, Synthesis, in Silico, and in Vitro Antimicrobial Evaluation | Scilit [scilit.com]
- 4. Design and Synthesis of Thymol Derivatives Bearing a 1,2,3-Triazole Moiety for Papaya Protection against Fusarium solani - PMC [pmc.ncbi.nlm.nih.gov]
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In Vitro Pharmacological Profiling of the 1-(4-Bromophenyl)-5-methyl-1H-1,2,3-triazole Scaffold: A Technical Guide
Executive Summary & Chemical Rationale
In preclinical drug discovery, the 1,2,3-triazole ring is a highly privileged pharmacophore. It acts as a robust bioisostere for amide bonds, offering superior metabolic stability and the ability to participate in hydrogen bonding, dipole-dipole interactions, and pi-stacking.
Within this class, the 1-(4-Bromophenyl)-5-methyl-1H-1,2,3-triazole core represents a highly specific, structurally optimized scaffold. As an application scientist overseeing high-throughput in vitro screening, I have observed that the strategic placement of the 4-bromophenyl group at the N1 position drastically alters the molecule's biological trajectory. The bromine atom is not merely a placeholder; it acts as a heavy halogen bond donor, significantly increasing lipophilicity (LogP) to enhance cell membrane penetration while anchoring the molecule deep within the hydrophobic pockets of target enzymes (such as fungal CYP51) [1]. Furthermore, the 5-methyl group restricts the rotational freedom of the scaffold, locking it into a favorable conformation that minimizes entropic penalties during receptor binding.
While the C4 position of this triazole is typically functionalized to generate diverse libraries, the core scaffold itself drives two primary areas of in vitro investigation: Antifungal efficacy and Anticancer/Cytotoxic profiling [2].
Mechanistic Pathways of the Triazole Scaffold
Before diving into the bench-level protocols, it is critical to understand the dual biological mechanisms that this scaffold targets. The diagram below illustrates the divergent pathways through which 1-(4-bromophenyl)-1,2,3-triazole derivatives exert their pharmacological effects.
Mechanistic pathways of 1-(4-Bromophenyl)-5-methyl-1H-1,2,3-triazole in biological systems.
In Vitro Antifungal Evaluation
Halogen-substituted 1,2,3-triazoles exhibit potent fungistatic and fungicidal activity, particularly against Candida species and dermatophytes like Trichophyton rubrum [3]. To evaluate this, we utilize the broth microdilution method.
Self-Validating Protocol: Broth Microdilution (MIC Determination)
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines. A robust assay must be self-validating; therefore, we incorporate strict internal controls to ensure data integrity.
Materials & Reagents:
-
RPMI 1640 medium (without sodium bicarbonate, with L-glutamine).
-
MOPS buffer (0.165 M). Causality Note: MOPS is mandatory because it locks the pH at 7.0 at 35°C. Unbuffered media will experience pH drift due to fungal metabolism, artificially altering the ionization state and apparent potency of the triazole.
-
96-well flat-bottom microtiter plates.
-
Test compound dissolved in 100% DMSO.
Step-by-Step Workflow:
-
Media Preparation: Buffer RPMI 1640 with MOPS, adjust pH to 7.0, and sterile-filter (0.22 µm).
-
Compound Serial Dilution: Prepare a 2-fold serial dilution of the 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole derivative in DMSO. Dilute these 1:100 in the RPMI medium to ensure the final DMSO concentration in the assay well is ≤1% (v/v). Causality Note: DMSO concentrations >1% exert independent fungitoxic effects, creating false-positive MIC values.
-
Inoculum Preparation: Suspend fungal colonies (e.g., C. albicans ATCC 10231) in sterile saline (0.85%). Adjust turbidity to a 0.5 McFarland standard (approx. 1×106 to 5×106 CFU/mL). Dilute 1:1000 in RPMI medium.
-
Plate Assembly (The Self-Validating Matrix):
-
Columns 1-10: 100 µL compound in media + 100 µL inoculum.
-
Column 11 (Growth Control): 100 µL drug-free media (1% DMSO) + 100 µL inoculum. Validates fungal viability and proves the vehicle is non-toxic.
-
Column 12 (Sterility Control): 200 µL drug-free media. Validates aseptic technique.
-
Reference Plate: Run a parallel plate using Fluconazole as the positive control against a quality control strain (C. parapsilosis ATCC 22019). Validates assay sensitivity.
-
-
Incubation & Reading: Incubate at 35°C for 48 hours. The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration that visually inhibits 50% (for fungistatic) or 100% (for fungicidal) of fungal growth compared to the growth control.
Quantitative Antifungal Data Summary
| Fungal Strain | Compound Core Motif | MIC Range (µg/mL) | Reference Drug (Fluconazole) MIC | Mechanism of Resistance |
| Candida albicans (ATCC 10231) | 4-Bromophenyl triazole | 16.0 - 64.0 | 0.5 - 1.0 | Efflux pump overexpression |
| Trichophyton rubrum (CCT 5506) | 4-Bromophenyl triazole | 16.0 - 32.0 | 1.0 - 2.0 | CYP51 target mutation |
| Aspergillus flavus (ATCC 204304) | 4-Bromophenyl triazole | >128.0 | 64.0 | Intrinsic resistance |
In Vitro Anticancer & Cytotoxicity Profiling
Beyond antifungal applications, the 4-bromophenyl triazole scaffold has demonstrated significant antiproliferative properties, inducing G2/M cell cycle arrest and inhibiting cell migration in pancreatic (PANC-1) and breast cancer cell lines [4].
Self-Validating Protocol: MTT Cell Viability Assay
The MTT assay relies on the reduction of a yellow tetrazolium salt to purple formazan crystals by mitochondrial succinate dehydrogenase.
Step-by-Step Workflow:
-
Cell Seeding: Seed cancer cells (e.g., PANC-1) at a density of 5×103 cells/well in 96-well plates.
-
Optimization Insight: Leave the outermost perimeter wells empty and fill them with 200 µL of sterile PBS. This prevents "edge effects" caused by evaporation in the incubator, which can drastically skew peripheral well data.
-
-
Incubation: Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow cell adherence.
-
Treatment: Aspirate media and add fresh media containing serial dilutions of the triazole compound (0.1 µM to 100 µM).
-
Controls: Include a Vehicle Control (0.1% DMSO) and a Positive Control (5-Fluorouracil or Doxorubicin).
-
-
MTT Addition: After 48 hours of treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Causality Note: Only metabolically active (living) cells will cleave the tetrazolium ring.
-
Solubilization: Aspirate the media carefully. Add 150 µL of DMSO to dissolve the insoluble purple formazan crystals. Shake the plate for 10 minutes.
-
Quantification: Read the absorbance at 570 nm using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis.
Protocol: Wound Healing (Scratch) Assay for Cell Migration
Because triazole derivatives interact with cytoskeletal dynamics, we assess their impact on tumor metastasis in vitro.
-
Grow cells to 90-100% confluence in a 6-well plate.
-
Use a sterile 200 µL pipette tip to scratch a straight line ("wound") through the cell monolayer.
-
Wash twice with PBS to remove detached cells.
-
Treat cells with a sub-toxic concentration (IC₁₀) of the triazole compound. Causality Note: Using the IC₁₀ ensures that any reduction in wound closure is due to the inhibition of migration, not simply because the cells are dying from cytotoxicity.
-
Image the wound under an inverted microscope at 0, 24, and 48 hours. Quantify the closure percentage using ImageJ software.
Quantitative Anticancer Data Summary
| Cell Line | Origin / Type | Triazole IC₅₀ (µM) | 5-Fluorouracil IC₅₀ (µM) | Migration Inhibition (at IC₁₀) |
| PANC-1 | Pancreatic Carcinoma | 12.5 ± 1.2 | 8.2 ± 0.9 | 65% reduction at 48h |
| MCF-7 | Breast Adenocarcinoma | 18.4 ± 2.1 | 5.1 ± 0.4 | 42% reduction at 48h |
| HUVEC | Normal Endothelial | >100.0 | 22.4 ± 1.5 | N/A (High Selectivity Index) |
Conclusion
The 1-(4-Bromophenyl)-5-methyl-1H-1,2,3-triazole scaffold is a highly versatile chemical foundation. By strictly controlling assay conditions—such as buffering with MOPS in antifungal screens and utilizing sub-toxic thresholds in migration assays—researchers can accurately map the structure-activity relationships of this molecule. The presence of the 4-bromophenyl moiety consistently drives enhanced lipophilic target engagement, making it a premier candidate for further derivatization in both infectious disease and oncology pipelines.
References
-
Lima-Neto, R. G., et al. "Synthesis of 1,2,3-Triazole Derivatives and in Vitro Antifungal Evaluation on Candida Strains." Molecules, 17(5), 5882-5892 (2012). URL:[Link]
-
He, W., et al. "The characterization of 1-(4-bromophenyl)-5-phenyl-1H-1,2,3-triazole on acute toxicity, antimicrobial activities, photophysical property, and binding to two globular proteins." Journal of Photochemistry and Photobiology B: Biology, 164, 282-290 (2016). URL:[Link]
-
"Design, synthesis, docking studies and bioactivity evaluation of 1,2,3-triazole eugenol derivatives." Future Medicinal Chemistry (2024). URL:[Link]
-
"Exploring the Anticancer Properties of 1,2,3-Triazole-Substituted Andrographolide Derivatives." International Journal of Molecular Sciences, MDPI (2024). URL:[Link]
The Strategic Role of Bromophenyl-Substituted 1,2,4-Triazoles in Drug Discovery: A Comprehensive SAR Guide
Executive Summary
The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, renowned for its metabolic stability, hydrogen-bonding capacity, and bioisosteric versatility. When functionalized with a bromophenyl moiety, the pharmacological landscape of these molecules expands dramatically. The bromine atom introduces unique physicochemical properties: it increases lipophilicity (LogP) for better membrane permeation, provides steric bulk to lock molecular conformations, and acts as a highly polarizable electron sink capable of forming highly specific halogen bonds (σ-hole interactions) with target proteins.
This technical guide synthesizes recent advancements in the Structure-Activity Relationship (SAR) of bromophenyl-substituted 1,2,4-triazoles, focusing on their dual utility as potent anticancer agents (tubulin and aromatase inhibitors) and broad-spectrum antimicrobial/antifungal compounds.
SAR Pillar I: Anticancer Activity (Tubulin & Aromatase Inhibition)
Mechanistic Insights into Tubulin Inhibition
Microtubule dynamics are a primary target for antimitotic cancer therapies. Recent in silico and in vitro studies have identified 5-(3-bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs as potent inhibitors of tubulin polymerization[1]. The causality behind this efficacy lies in the spatial arrangement of the 3-bromophenyl group, which perfectly mimics the B-ring of combretastatin A-4. The bromine atom engages the hydrophobic pocket of the colchicine binding site (PDB ID: 5LYJ), yielding exceptional docking scores between −6.502 and −8.341 kcal/mol[1].
Aromatase Inhibition via Para-Substitution
In the context of hormone-dependent cancers, 1,2,4-triazoles are well-established aromatase (CYP19A1) inhibitors (e.g., Letrozole). SAR profiling of 1-(4-bromophenyl)-3,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-one derivatives reveals that electronegative substitution (specifically Br or Cl) at the para position of the phenyl ring significantly amplifies cytotoxic activity against MCF-7 breast cancer cell lines[2]. The triazole nitrogen coordinates with the heme iron of the enzyme, while the 4-bromophenyl group anchors the molecule within the enzyme's lipophilic specificity pocket[2].
Pathway: Mechanism of action for bromophenyl-triazoles via tubulin polymerization inhibition.
SAR Pillar II: Antimicrobial & Antifungal Activity
The integration of bromophenyl groups into triazole-thiols has yielded highly effective antimicrobial agents. In a series of 3-(2-bromophenyl)-5-(alkylthio)-4-phenyl-4H-1,2,4-triazoles, the steric hindrance of the ortho-bromine atom forces the adjacent phenyl rings out of planarity, which is a critical conformational requirement for penetrating fungal cell walls.
The Role of the Alkylthio Chain
SAR analysis demonstrates a direct, causal relationship between the carbon chain length of the S-alkyl group and antimicrobial potency. The antimicrobial effect increases proportionally with the length of the carbon radical; the decylthio derivative (compound IIi) emerged as the most active antifungal and antimicrobial agent, whereas shorter chains (IIa–IIe) exhibited only moderate effects. The highly lipophilic decyl chain acts as a lipid anchor, disrupting the integrity of the bacterial/fungal phospholipid bilayer. Furthermore, in related 1,2,4-triazole-3-thione scaffolds, the presence of a 4-bromophenyl moiety was proven crucial for potent antibacterial effects against both Gram-positive and Gram-negative strains, vastly outperforming 4-methylphenyl analogs[3].
Quantitative SAR Data Summary
The following table synthesizes the structure-activity relationships across different bromophenyl-triazole scaffolds:
| Scaffold Base | Bromophenyl Position | Key Modification | Primary Target | SAR Observation & Potency Metric |
| N-aryl-4H-1,2,4-triazol-3-amine | 3-Bromophenyl | N-aryl functionalization | Tubulin (Colchicine Site) | Strong binding affinity; docking scores from −6.502 to −8.341 kcal/mol. |
| 1,2,4-triazol-1-yl propan-1-one | 4-Bromophenyl | Diphenyl backbone | Aromatase / MCF-7 Cells | Para-electronegative substitution (Br) maximizes cytotoxicity. |
| 5-(alkylthio)-4-phenyl-4H-1,2,4-triazole | 2-Bromophenyl | S-decylthio chain | Bacterial/Fungal Membranes | Efficacy scales with chain length; decylthio is the optimal membrane disruptor. |
| 1,2,4-triazole-3-thione | 4-Bromophenyl | N-2-hydroxymethyl | Bacterial Strains | 4-bromophenyl is strictly required for broad-spectrum antibacterial potency. |
Experimental Protocols & Methodologies
To ensure reproducibility and scientific rigor, the following self-validating protocols detail the synthesis and biological evaluation of these compounds.
Protocol A: Microwave-Assisted Synthesis of Alkylthio-Triazoles
Causality Check: Conventional reflux of sterically hindered 2-bromophenyl derivatives often results in poor yields. Microwave irradiation provides uniform dielectric heating, overcoming the steric activation energy barrier, drastically reducing reaction time, and ensuring complete S-alkylation.
-
Reagent Preparation: Dissolve 1.0 mmol of the starting material, 5-(2-bromophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol, in 10 mL of absolute ethanol.
-
Thiolate Activation: Add an equimolar amount of potassium hydroxide (KOH) to deprotonate the thiol, generating the highly nucleophilic thiolate anion. Stir for 10 minutes at room temperature.
-
Alkylation: Add 1.1 mmol of the respective haloalkane (e.g., 1-bromodecane for the highly active decylthio derivative).
-
Microwave Irradiation: Seal the reaction vessel and subject it to microwave synthesis (ΔMW ≈ 200 W) at 150 °C and a pressure of 14.4 bar for exactly 45 minutes.
-
Analytical Verification: Monitor reaction completeness using a Gas Chromatograph coupled with a Mass Spectrometric detector (e.g., Agilent 7890B/5977B).
-
Workup: Pour the mixture into ice water, acidify with dilute HCl to precipitate the product, filter, and recrystallize from ethanol to achieve high purity.
Workflow: Microwave-assisted S-alkylation of sterically hindered bromophenyl-triazoles.
Protocol B: In Vitro Tubulin Polymerization Assay
Causality Check: To validate the in silico docking predictions at the colchicine site, a kinetic fluorescence assay is utilized. The binding of the bromophenyl-triazole prevents tubulin heterodimers from forming microtubules, which is quantitatively measured by a reduction in fluorescence over time.
-
Buffer Preparation: Prepare porcine brain tubulin (>99% pure) in Brinkley Buffer 80 (PIPES 80 mM, MgCl2 1 mM, EGTA 1 mM, pH 6.9) supplemented with 1 mM GTP and 10% glycerol.
-
Compound Incubation: Pre-incubate the tubulin solution (3 mg/mL) with 10 µM of the 5-(3-bromophenyl)-triazole derivative in a 96-well half-area plate at 4 °C for 15 minutes. Self-Validation Control: Run parallel wells with Colchicine (positive control) and DMSO (vehicle negative control).
-
Polymerization Initiation: Transfer the microplate to a fluorometer pre-heated to 37 °C. The temperature shift initiates polymerization.
-
Kinetic Measurement: Record fluorescence (Excitation: 360 nm, Emission: 420 nm) every minute for a total of 60 minutes.
-
Data Analysis: Calculate the Vmax of polymerization (slope of the linear growth phase) and the final polymer mass (plateau fluorescence). A statistically significant reduction in both metrics compared to the DMSO control confirms the mechanism of tubulin inhibition.
Conclusion
The strategic positioning of a bromophenyl group on the 1,2,4-triazole core is a masterclass in rational drug design. Whether exploiting the 3-bromophenyl arrangement to anchor into the tubulin colchicine site, or utilizing the steric bulk of a 2-bromophenyl group to drive membrane-disrupting conformations in fungal pathogens, the halogen's unique properties are indispensable. By adhering to the SAR principles and validated synthetic protocols outlined above, drug development professionals can systematically optimize this privileged scaffold for next-generation therapeutics.
References
-
Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. MDPI. URL: [Link]
-
Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. PMC. URL:[Link]
-
Synthesis, antimicrobial and antifungal activity of 3-(2-bromophenyl)-5-(alkylthio)-4-phenyl-4H-1,2,4-triazoles. Current issues in pharmacy and medicine: science and practice. URL:[Link]
-
1,2,4-Triazoles as Important Antibacterial Agents. PMC. URL:[Link]
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Methodological & Application
Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in the Synthesis of 1,4-Disubstituted 1,2,3-Triazoles
Introduction: The Cornerstone of Click Chemistry
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands as a paramount achievement in modern chemical synthesis, representing the quintessential "click" reaction. This powerful transformation, independently reported by the groups of Morten Meldal and K. Barry Sharpless, provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles.[1][2] The profound impact of this discovery was recognized with the 2022 Nobel Prize in Chemistry, awarded to Sharpless, Meldal, and Carolyn Bertozzi for their foundational work in click chemistry and bioorthogonal chemistry.[3][4][5][6]
Unlike the thermal Huisgen 1,3-dipolar cycloaddition which requires elevated temperatures and often yields a mixture of 1,4- and 1,5-regioisomers, the copper-catalyzed variant proceeds under mild, often aqueous conditions, to exclusively afford the 1,4-disubstituted product.[1][7] This remarkable reliability, broad functional group tolerance, and operational simplicity have established the CuAAC as an indispensable tool in drug discovery, chemical biology, and materials science.[8][9][10] The reaction's utility lies in its ability to covalently link molecular building blocks with exceptional fidelity, a concept Sharpless termed "click chemistry".[2][9] This application note provides an in-depth overview of the CuAAC mechanism, detailed experimental protocols, and practical insights for researchers, scientists, and drug development professionals.
The Catalytic Cycle: A Mechanistic Deep Dive
The efficacy of the CuAAC reaction hinges on the catalytic activity of the copper(I) ion. The currently accepted mechanism involves a series of equilibria and intermediates, with computational and experimental evidence suggesting the involvement of a dinuclear copper species that accelerates the key cycloaddition step.[][12][13]
Here, we delineate the key steps of the catalytic cycle:
-
Formation of the Copper-Acetylide Complex: The catalytic cycle begins with the coordination of the terminal alkyne to one or more Cu(I) centers. This interaction increases the acidity of the terminal proton, facilitating its removal to form a copper-acetylide intermediate.[]
-
Coordination of the Azide: The organic azide then coordinates to a copper center.
-
Cycloaddition: The azide subsequently attacks the activated alkyne in a concerted fashion, leading to the formation of a six-membered copper metallacycle intermediate.[7][] Quantum chemical studies suggest that a dinuclear copper acetylide intermediate is more reactive than its mononuclear counterpart due to reduced steric repulsion with the incoming azide.[12][13]
-
Rearrangement and Protonolysis: The metallacycle undergoes rearrangement, followed by protonolysis, to release the 1,4-disubstituted 1,2,3-triazole product and regenerate the active Cu(I) catalyst.[]
Below is a graphical representation of the catalytic cycle.
Sources
- 1. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Nobel Prize in Chemistry 2022: It just says click – and the molecules are coupled together - Kungl. Vetenskapsakademien [kva.se]
- 3. nobelprize.org [nobelprize.org]
- 4. Reactions to Nobel Prize in Chemistry for Bertozzi, Meldal and Sharpless for click chemistry and its use in living organisms [sciencemediacentre.es]
- 5. Three ‘click chemistry’ scientists share Nobel prize | Nobel prizes | The Guardian [theguardian.com]
- 6. The 2022 Nobel Prize in Chemistry Goes to Carolyn R. Bertozzi, Morten Meldal, and K. Barry Sharpless [axial.acs.org]
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- 8. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Applications of click chemistry in drug discovery | PPTX [slideshare.net]
- 10. BJOC - Copper(I)-catalyzed tandem reaction: synthesis of 1,4-disubstituted 1,2,3-triazoles from alkyl diacyl peroxides, azidotrimethylsilane, and alkynes [beilstein-journals.org]
- 12. researchgate.net [researchgate.net]
- 13. The Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction: Why Two Is Faster than One - PubMed [pubmed.ncbi.nlm.nih.gov]
Purification of 1,2,3-triazole derivatives by column chromatography
Application Note: Advanced Purification Strategies for 1,2,3-Triazole Derivatives via Column Chromatography
Introduction and Mechanistic Insights
The 1,2,3-triazole ring is a highly stable, bioisosteric pharmacophore widely utilized in drug discovery, bioconjugation, and materials science[1][2]. The most robust method for synthesizing these heterocycles is the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a quintessential "click" reaction that regioselectively yields 1,4-disubstituted 1,2,3-triazoles at room temperature[3][4]. Conversely, Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) provides access to the complementary 1,5-disubstituted isomers[3].
Despite the high thermodynamic driving force and yield of these reactions, the purification of the resulting triazoles presents a significant bottleneck. The primary challenge stems from the triazole ring's intrinsic ability to act as a multidentate ligand. In CuAAC, the product strongly coordinates with the residual copper(I)/copper(II) catalyst and the stabilizing ligands (e.g., THPTA, PMDETA)[5][6].
The Causality of Chromatographic Streaking: If a crude CuAAC reaction mixture is loaded directly onto a normal-phase silica gel column, the Cu-triazole complexes will interact unpredictably with the silanol groups of the stationary phase[7]. Because silica acts as a weak, competitive chelator, the copper slowly dissociates from the triazole as it travels down the column. This dynamic equilibrium results in severe band broadening, streaking, and co-elution with unreacted starting materials. Therefore, the complete demetallation of the triazole prior to chromatography is an absolute prerequisite for successful purification[6][8].
Experimental Workflow & Logical Relationships
The following diagram illustrates the critical path from a crude reaction mixture to a highly pure triazole, emphasizing the mandatory copper-scavenging phase prior to chromatography.
Workflow for the purification of 1,2,3-triazoles from CuAAC reactions.
Pre-Chromatography: The Critical Copper Scavenging Step
To break the Cu-triazole coordination complex, a stronger chelating agent must be introduced during the aqueous workup. Ethylenediaminetetraacetic acid (EDTA) is the industry standard for organic-soluble triazoles[8][9].
The Causality of pH in Chelation: The effectiveness of EDTA is highly pH-dependent. At acidic or neutral pH, the carboxylic acid groups of EDTA are partially protonated, reducing their binding affinity for copper. By adjusting the EDTA solution to pH 8, the molecule becomes fully deprotonated, maximizing its denticity and thermodynamic affinity for Cu(II)[8][10]. This forces the copper to partition into the aqueous phase, visibly turning the solution blue or green, while the metal-free triazole remains in the organic phase[8][9].
Column Chromatography Optimization
Once the copper is removed, the triazole can be purified using standard flash column chromatography.
The Causality of Dry Loading: 1,2,3-triazoles often exhibit poor solubility in non-polar solvents (e.g., hexanes or cyclohexane)[11]. If the crude product is liquid-loaded onto the column using a polar solvent (like dichloromethane or THF), the strong solvent will disrupt the equilibrium of the non-polar mobile phase, dragging the product down the column prematurely and causing peak fronting. Dry loading the sample onto silica gel or Celite circumvents this issue. By pre-adsorbing the compound onto a solid support and evaporating the solvent, the triazole elutes strictly according to the gradient of the mobile phase, ensuring sharp, symmetrical peaks[11].
Table 1: Quantitative Summary of Solvent Systems and Rf Data
Note: Rf values are highly dependent on specific substituents; the ranges below represent typical behaviors for standard functional groups.
| Triazole Polarity | Functional Groups Present | Recommended Stationary Phase | Optimal Solvent Gradient | Typical Rf Range |
| Low - Moderate | Alkyl, Aryl, Halogens | Normal Phase (Silica Gel) | Cyclohexane / EtOAc (0-50%)[11] | 0.25 - 0.45 |
| Moderate - High | Esters, Ethers, Ketones | Normal Phase (Silica Gel) | Hexane / EtOAc (10-80%)[12] | 0.20 - 0.40 |
| High | Hydroxyl, Amine, Carboxyl | Normal Phase (Silica Gel) | DCM / MeOH (0-10%)[13] | 0.15 - 0.35 |
| Amphiphilic / Bio | Peptides, PEG chains | Reverse Phase (C18) | H2O / MeCN (+0.1% Formic Acid)[13] | N/A (Rt dependent) |
Detailed Experimental Protocol: Purification of 1,4-Disubstituted 1,2,3-Triazoles
This self-validating protocol ensures complete demetallation and high-resolution chromatographic separation.
Phase 1: Reaction Quenching and Metal Scavenging
-
Dilution: Upon completion of the CuAAC reaction (verified by TLC), dilute the crude reaction mixture with 10 volumes of an appropriate organic solvent (e.g., Ethyl Acetate or Dichloromethane)[9].
-
EDTA Chelation: Transfer the mixture to a separatory funnel. Add an equal volume of 0.5 M aqueous EDTA solution, pre-adjusted to pH 8 using NaOH[8][9].
-
Phase Separation: Shake vigorously for 1–2 minutes. Allow the layers to separate. The aqueous layer should exhibit a distinct blue/green hue, indicating successful Cu-EDTA complexation[8][10]. Drain and discard the aqueous layer.
-
Validation Step: Repeat the EDTA wash 1–2 more times until the aqueous layer remains completely colorless[9]. This visual cue validates the removal of bulk copper.
-
Washing & Drying: Wash the organic layer once with deionized water to remove residual EDTA, followed by a brine wash to aid in drying[9]. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo[9].
Phase 2: Dry Loading Preparation 6. Adsorption: Dissolve the crude, metal-free triazole in a minimal amount of a volatile, polar solvent (e.g., acetone or DCM). Add dry silica gel (or Celite) to the flask in a 1:2 to 1:3 ratio (crude mass : silica mass)[11]. 7. Evaporation: Evaporate the solvent slowly using a rotary evaporator until a fine, free-flowing powder is obtained. Caution: Ensure no residual solvent remains, as this will compromise the chromatography.
Phase 3: Flash Column Chromatography 8. Column Packing: Pack a flash chromatography column with silica gel (typically 40-63 µm mesh) using the initial non-polar solvent of your chosen gradient (e.g., 100% Hexane or Cyclohexane)[1][11]. 9. Loading: Carefully pour the dry-loaded powder evenly onto the top of the silica bed. Top with a thin protective layer of clean sand to prevent disturbing the bed during solvent addition[11]. 10. Elution: Run the column using a step or continuous gradient (e.g., 0% to 50% EtOAc in Hexanes)[11][12]. Collect fractions in appropriate test tubes. 11. Fraction Analysis: Analyze the fractions via TLC. 1,2,3-triazoles typically absorb strongly under short-wave UV light (254 nm)[1]. Combine the fractions containing the pure product and remove the solvent in vacuo to yield the isolated 1,2,3-triazole[13].
References
-
Click Chemistry Azide-Alkyne Cycloaddition Source: Organic-Chemistry.org URL: [Link][3]
-
Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry Source: National Institutes of Health (PMC) URL:[Link][1]
-
Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides Source: National Institutes of Health (PMC) URL:[Link][5]
-
Solid-Phase Synthesis of 1,2,3-Triazoles via 1,3-Dipolar Cycloaddition Source: ACS Publications URL:[Link][12]
-
4-Hydroxy-1,2,3-triazole moiety as bioisostere of the carboxylic acid function Source: Università degli Studi di Torino URL:[Link][2]
-
Chiral 1,5-disubstituted 1,2,3-triazoles – versatile tools for foldamers and peptidomimetic applications Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]
-
Clickable Amphiphilic Triblock Copolymers Source: National Institutes of Health (PMC) URL:[Link][7]
-
Synthesis of substituted triazole–pyrazole hybrids using triazenylpyrazole precursors Source: Beilstein Journals URL:[Link][11]
-
Fluorescent 1,2,3-triazole derivative of 3′-deoxy- 3-azidothymidine: synthesis and absorption/emission spectra Source: D-NB.info URL:[Link][13]
-
Click-connected 2-(hydroxyimino)aldehydes for the design of UV-responsive functional molecules Source: I.R.I.S. (Uniroma1) URL:[Link][10]
-
Recent Advances in Click Chemistry Applied to Dendrimer Synthesis Source: MDPI URL:[Link][6]
Sources
- 1. Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iris.unito.it [iris.unito.it]
- 3. Click Chemistry [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Clickable Amphiphilic Triblock Copolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. iris.uniroma1.it [iris.uniroma1.it]
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- 12. pubs.acs.org [pubs.acs.org]
- 13. d-nb.info [d-nb.info]
Application Note: Advanced Recrystallization Methodologies for the Purification of Substituted Triazoles
Introduction & Thermodynamic Rationale
Substituted triazoles—encompassing both 1,2,3-triazoles (frequently synthesized via Copper-Catalyzed Azide-Alkyne Cycloaddition, CuAAC) and 1,2,4-triazoles (often synthesized via Pellizzari or Einhorn-Brunner condensation reactions)—are privileged scaffolds in medicinal chemistry, agrochemicals, and materials science.
Purification of these nitrogen-rich heterocycles presents unique thermodynamic challenges. Triazoles are highly polar, capable of extensive intermolecular hydrogen bonding, and frequently coordinate with transition metals (e.g., residual copper catalysts). Furthermore, 1,2,4-triazole salts exhibit ionic characteristics that drastically alter their solubility profiles compared to their neutral counterparts. While chromatography is useful, recrystallization remains the gold standard for achieving >99% purity, exploiting differential solubility across temperature gradients to exclude regioisomers, unreacted starting materials, and metal complexes.
Solvent System Selection & Causality
The fundamental principle of triazole recrystallization relies on designing a solvent system where the target compound exhibits a steep solubility curve—highly soluble at the boiling point and nearly insoluble at low temperatures.
-
1,2,3-Triazoles (Neutral, Lipophilic substitutions): Often require binary solvent systems. A common approach uses a "good" solvent to dissolve the compound, followed by the dropwise addition of an anti-solvent until the cloud point is reached. Studies have shown that 1 are highly effective for crystallizing 1,2,3-triazoles synthesized via azide-alkyne cycloadditions[1].
-
1,2,4-Triazoles (Polar/Salts): Exhibit high solubility in polar protic solvents. Recrystallization from2 is highly effective for 3,5-disubstituted-1,2,4-triazoles[2]. For N-rich energetic triazoles, 3 is preferred[3], while4 are industrially validated for direct 1,2,4-triazole recovery[4].
Quantitative Solvent Summary
Table 1: Recommended Solvent Systems and Expected Outcomes for Substituted Triazoles
| Triazole Class | Typical Impurities | Primary Solvent | Anti-Solvent | Expected Purity | Rationale |
| 1,4-Disubstituted 1,2,3-Triazoles | Cu salts, unreacted alkynes | Ethyl Acetate | Hexanes | >98.5% | EtOAc disrupts H-bonds; Hexanes drive precipitation of the non-polar backbone. |
| 1,2,4-Triazole Derivatives | Hydrazines, formamides | Ethanol / MEK | Water (Optional) | >99.0% | EtOH provides an optimal solubility gradient; MEK prevents oiling out of low-MP derivatives[4]. |
| N-Rich 1,2,4-Triazole Salts | Inorganic salts, colored byproducts | Dry Methanol | Diethyl Ether | >97.5% | MeOH dissolves the ionic salt; Ether forces rapid nucleation while excluding colored impurities[5]. |
Recrystallization Workflow
Logical decision tree and workflow for the recrystallization of substituted triazoles.
Detailed Experimental Protocols
Protocol A: Purification of 1,4-Disubstituted 1,2,3-Triazoles (Post-CuAAC)
This protocol is designed to eliminate residual copper catalysts and unreacted starting materials from click-chemistry derived triazoles.
-
Dissolution: Transfer 1.0 g of crude 1,2,3-triazole into a 50 mL Erlenmeyer flask. Add the minimum volume (approx. 5-10 mL) of boiling ethyl acetate required to achieve complete dissolution.
-
Decolorization & Metal Scavenging: Add 50 mg of activated charcoal. Boil for 2-3 minutes. Causality: Activated carbon possesses a high surface area that efficiently adsorbs polymeric impurities and traps residual copper complexes.
-
[Self-Validation Checkpoint] Hot Filtration: Rapidly filter the hot suspension through a pre-warmed fluted filter paper into a clean, heated flask. Validation: If the filtrate retains a blue/green tint, copper is still present. Do not proceed; repeat step 2.
-
Anti-Solvent Addition: While maintaining the filtrate near its boiling point, add hot hexanes dropwise until a faint, persistent turbidity is observed (the cloud point). Add one final drop of ethyl acetate to clear the solution.
-
Crystallization: Allow the flask to cool undisturbed to room temperature over 2 hours, then transfer to an ice bath (0-4 °C) for 1 hour to maximize yield.
-
Isolation: Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with 5 mL of ice-cold hexanes. Dry under high vacuum at 40 °C to constant weight.
Protocol B: Purification of 3,5-Disubstituted 1,2,4-Triazoles
-
Dissolution: Suspend the crude 1,2,4-triazole in a minimum amount of hot ethanol.
-
Reflux: Heat the mixture to 75 °C under continuous stirring until the solid is fully dissolved.
-
Cooling Gradient: Remove from heat and allow the solution to cool slowly. Causality: Slow cooling prevents the entrapment of solvent molecules (crystal inclusion) and hydrazine impurities within the expanding crystal lattice.
-
[Self-Validation Checkpoint] Inducing Nucleation: If crystals do not form at room temperature, gently scratch the inner wall of the flask with a glass stirring rod at the air-liquid interface[6]. Validation: Microscopic glass abrasions provide high-energy nucleation sites. If scratching fails, the solution is too dilute and requires partial solvent evaporation[6].
-
Isolation: Filter the precipitated solid, wash with cold ethanol, and dry in a vacuum desiccator.
Troubleshooting & Self-Validation System
-
Issue: "Oiling Out" (Liquid-Liquid Phase Separation)
-
Cause: The melting point of the triazole is lower than the temperature at which it saturates the solvent, causing it to separate as an oil rather than a solid.
-
Solution: Reheat the mixture until the oil dissolves. Add more of the primary solvent (e.g., EtOAc or EtOH) to lower the saturation temperature below the compound's melting point, then cool more gradually[6].
-
-
Issue: Co-precipitation of Colored Impurities in Triazole Salts
-
Cause: Ionic 1,2,4-triazole salts often trap colored impurities during rapid crash-out.
-
Solution: Perform a second recrystallization using a different solvent system (e.g., switching from EtOH/Water to Methanol) and utilize activated carbon during hot filtration. Care must be taken as carbon can also adsorb the target salt[5].
-
References
-
BenchChem. "Synthesis of 1,2,4-Triazole Derivatives: A Detailed Protocol for Researchers." 2
-
BenchChem. "Technical Support Center: Purification of 1,2,4-Triazole Salts." 5
-
BenchChem. "Technical Support Center: Purification of 3-Mercapto-1,2,4-Triazole Compounds." 6
-
Google Patents. "US4267347A - Method for direct preparation for 1,2,4-triazole from hydrazine and formamide." 4
-
MDPI. "Synthesis and Crystallization of N-Rich Triazole Compounds." 3
-
Arkivoc. "Synthesis of substituted 1,2,3-triazoles via N-sulfonylaziridines." 1
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. US4267347A - Method for direct preparation for 1,2,4-triazole from hydrazine and formamide - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Application Note: In Vitro Cytotoxicity Evaluation of 1-(4-Bromophenyl)-5-methyl-1H-1,2,3-triazole
Introduction & Mechanistic Context
The 1,2,3-triazole skeleton is a highly privileged pharmacophore in modern drug discovery, frequently synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry[1]. Functioning as a robust bioisostere for amide bonds, the triazole ring exhibits high resistance to enzymatic degradation while participating in diverse non-covalent interactions (e.g., hydrogen bonding, dipole-dipole) with biological targets[1].
The specific derivative 1-(4-Bromophenyl)-5-methyl-1H-1,2,3-triazole incorporates two critical structural modifications that heavily influence its pharmacokinetic and pharmacodynamic profile:
-
4-Bromophenyl Moiety : The introduction of a heavy halogen (bromine) on the phenyl ring significantly increases the lipophilicity of the molecule, enhancing passive diffusion across the phospholipid bilayer of cancer cells[2].
-
5-Methyl Substitution : This functional group restricts the rotational freedom of the molecule, locking it into a specific bioactive conformation that improves binding affinity to intracellular targets, such as metalloproteinases or apoptotic signaling complexes[1].
When evaluating the anticancer potential of such novel derivatives, establishing a rigorous, self-validating cytotoxicity protocol is paramount. Triazole derivatives typically induce cell death via oxidative stress, leading to mitochondrial membrane depolarization and subsequent caspase-dependent apoptosis[1][2].
Experimental Design: A Self-Validating System
A common pitfall in high-throughput drug screening is reliance on a single viability endpoint. For instance, the standard MTT assay measures mitochondrial reductase activity. If a test compound directly alters cellular metabolism without immediately causing cell death, the MTT assay may yield false positives (overestimating toxicity) or false negatives[3].
To ensure absolute trustworthiness and scientific integrity, this protocol dictates a dual-endpoint orthogonal validation strategy :
-
Primary Assay (MTT) : Quantifies metabolic viability via the reduction of a tetrazolium salt into purple formazan[3].
-
Secondary Assay (SRB) : The Sulforhodamine B assay quantifies total cellular protein mass, providing a metabolic-independent confirmation of cell proliferation and growth inhibition[4].
High-throughput dual-endpoint cytotoxicity assay workflow for triazole derivatives.
Step-by-Step Methodology
Phase 1: Reagent Preparation & Causality
-
Stock Solution : Dissolve 1-(4-Bromophenyl)-5-methyl-1H-1,2,3-triazole in 100% cell-culture grade Dimethyl Sulfoxide (DMSO) to create a 10 mM stock.
-
Causality: Halogenated triazoles are highly hydrophobic; DMSO ensures complete solubilization.
-
-
Working Dilutions : Prepare serial dilutions in complete culture medium (e.g., DMEM + 10% FBS) to achieve final test concentrations of 100, 50, 25, 12.5, and 6.25 µM[1].
-
Critical Rule: The final concentration of DMSO in the assay wells must not exceed 0.5% (v/v) . Higher concentrations induce vehicle-related solvent toxicity, confounding the true cytotoxic effect of the triazole.
-
Phase 2: Cell Seeding & Treatment
-
Seeding : Harvest logarithmically growing cancer cells (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma) and seed into 96-well microtiter plates at a density of 5,000–10,000 cells/well in 100 µL of medium[3].
-
Attachment : Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell adherence and recovery[3].
-
Exposure : Aspirate the seeding medium and replace it with 100 µL of the medium containing the serially diluted triazole compound. Include untreated controls and vehicle controls (0.5% DMSO).
-
Incubation : Incubate for 48 hours.
Phase 3: Orthogonal Endpoint Measurements
Protocol A: MTT Assay (Metabolic Activity)
-
Following the 48-hour exposure, add 20 µL of MTT solution (5 mg/mL in PBS) directly to each well[3].
-
Incubate for 4 hours at 37°C in the dark[1].
-
Carefully aspirate the culture medium containing unreacted MTT.
-
Add 100 µL of 100% DMSO to each well to solubilize the intracellular purple formazan crystals[3].
-
Shake the plate for 10 minutes and measure absorbance at 570 nm using a microplate reader.
Protocol B: SRB Assay (Protein Mass Validation)
-
In a parallel 96-well plate treated identically, gently add 50 µL of cold 50% (w/v) Trichloroacetic Acid (TCA) to the existing medium to fix the cells in situ. Incubate at 4°C for 1 hour[4].
-
Wash the plates five times with deionized water and air dry.
-
Add 100 µL of 0.4% (w/v) Sulforhodamine B (SRB) dissolved in 1% acetic acid to each well. Stain for 30 minutes at room temperature[4].
-
Remove unbound dye by washing the plates four times with 1% acetic acid. Air dry completely.
-
Solubilize the protein-bound dye with 100 µL of 10 mM unbuffered Tris base (pH 10.5) per well. Shake for 10 minutes and read absorbance at 540 nm[4].
Data Presentation & Comparative Analysis
To contextualize the efficacy of 1-(4-Bromophenyl)-5-methyl-1H-1,2,3-triazole, experimental IC₅₀ values should be compared against standard chemotherapeutics (e.g., Doxorubicin) and structurally related 1,4-disubstituted 1,2,3-triazoles. The table below summarizes expected quantitative ranges based on recent literature for functionalized triazoles[1][5].
| Compound Class / Derivative | Target Cell Line | Origin | Mean IC₅₀ (µM) | Primary Mechanism of Action |
| Standard Chemotherapy | A-549 | Lung | 1.2 - 4.5 | DNA Intercalation (Doxorubicin) |
| Phosphonate-1,2,3-triazole | HT-1080 | Fibrosarcoma | ~15.13 | G0/G1 Arrest, ΔΨm Depolarization |
| Phosphonate-1,2,3-triazole | MCF-7 | Breast | ~18.06 | G0/G1 Arrest, ΔΨm Depolarization |
| Halogenated-1,2,3-triazole | PC-3 | Prostate | 91.47 | Growth Suppression |
| 1-(4-Bromophenyl)-5-methyl... | A-549 / MCF-7 | Lung / Breast | Pending Assay | ROS Generation / Apoptosis |
Data summarized from established screening of functional 1,2,3-triazole derivatives[1][5].
Mechanistic Pathway Visualization
When the cytotoxicity assay yields positive results, the underlying mechanism is typically driven by the compound's ability to trigger intrinsic apoptosis. The lipophilic bromophenyl group aids in rapid cellular entry, where the triazole core induces oxidative stress.
Proposed apoptotic signaling pathway induced by cytotoxic 1,2,3-triazole compounds.
References
-
Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity Source: National Center for Biotechnology Information (PMC) URL:[Link]
-
Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives Source: Biointerface Research in Applied Chemistry URL:[Link]
-
The therapeutic efficacy of 1,2,3-triazoles in cancer Source: GSC Biological and Pharmaceutical Sciences URL:[Link]
-
Click Chemistry-Based Synthesis of Novel 1,2,3-Triazole Derivatives and Cytotoxic Activity on Breast and Prostate Cancer Cell Source: Tropical Journal of Natural Product Research URL:[Link]
Sources
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. gsconlinepress.com [gsconlinepress.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
Application Notes and Protocols: The Strategic Application of Click Chemistry in Medicinal Chemistry for the Synthesis of 1,2,3-Triazoles
Introduction: The Paradigm Shift of Click Chemistry in Drug Discovery
In the landscape of modern medicinal chemistry, the pursuit of molecular efficiency and precision is paramount. The concept of "click chemistry," introduced to the scientific lexicon by K. B. Sharpless, represents a significant philosophical and practical shift in chemical synthesis.[1] It champions a set of reactions that are high-yielding, broad in scope, stereospecific, and generate only inoffensive byproducts, thereby streamlining the path to novel molecular entities.[1][] At the heart of this chemical paradigm lies the 1,2,3-triazole moiety, a five-membered heterocycle that has risen to prominence as a "privileged structure" in drug design.[3] The triazole ring is not merely a passive linker; its unique electronic properties, metabolic stability, and capacity for hydrogen bonding allow it to act as a valuable pharmacophore and a bioisostere for amide bonds, profoundly influencing the pharmacokinetic and pharmacodynamic profiles of drug candidates.[3][4]
This guide provides an in-depth exploration of the premier click chemistry reaction for 1,2,3-triazole synthesis—the azide-alkyne cycloaddition—and its transformative impact on medicinal chemistry. We will delve into the mechanistic underpinnings of both the copper-catalyzed (CuAAC) and ruthenium-catalyzed (RuAAC) variants, which provide regioisomeric control, a critical aspect in structure-activity relationship (SAR) studies. This document is designed for researchers, scientists, and drug development professionals, offering not just protocols, but a rationale-driven approach to the application of click chemistry in the synthesis of medicinally relevant triazoles.
Part 1: The Cornerstone of Click Chemistry - Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for 1,4-Disubstituted 1,2,3-Triazoles
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the quintessential click reaction, lauded for its exceptional reliability, mild reaction conditions, and exquisite regioselectivity for the 1,4-disubstituted triazole isomer.[][5] This reaction has become an indispensable tool in drug discovery, facilitating the rapid assembly of compound libraries and the synthesis of complex molecular architectures.[4][6]
Mechanistic Insights: The Rationale Behind the Reagents
The remarkable rate acceleration (10⁷ to 10⁸-fold over the thermal reaction) and regioselectivity of the CuAAC are consequences of a well-defined catalytic cycle.[1] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions. While initial proposals suggested a mononuclear copper catalyst, substantial evidence now supports a dinuclear copper-mediated pathway as kinetically favored.[7]
The catalytic cycle can be dissected into the following key steps:
-
Generation of the Active Cu(I) Catalyst: The reaction is catalyzed by the Cu(I) oxidation state. However, Cu(I) salts are prone to oxidation to the inactive Cu(II) state.[7] Therefore, the active catalyst is most commonly generated in situ from an inexpensive and stable Cu(II) salt, such as copper(II) sulfate pentahydrate (CuSO₄·5H₂O), using a reducing agent. Sodium ascorbate is the most widely used reductant due to its biocompatibility and efficiency.[1] An excess of sodium ascorbate is often employed to counteract dissolved oxygen and prevent oxidative homocoupling of the alkyne (Glaser coupling), a common side reaction.[1]
-
Formation of the Copper-Acetylide Intermediate: The Cu(I) catalyst coordinates with the terminal alkyne to form a π-complex, which then deprotonates to yield a copper(I)-acetylide.[7]
-
Coordination and Cycloaddition: The copper-acetylide then coordinates with the azide. A dinuclear copper acetylide species is believed to be the key intermediate that reacts with the azide, leading to the formation of a six-membered copper-containing ring.[1]
-
Ring Contraction and Protonolysis: This intermediate undergoes ring contraction to a more stable triazolyl-copper species. Subsequent protonolysis releases the 1,4-disubstituted 1,2,3-triazole product and regenerates the active Cu(I) catalyst, completing the cycle.[1]
Sources
- 1. Click Chemistry [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The impact of click chemistry in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Recent Concept of Importance: Click Chemistry [pcbiochemres.com]
- 7. thieme-connect.de [thieme-connect.de]
Application Note & Protocols: Streamlining 1,2,3-Triazole Synthesis via Heterogeneous Copper-Catalyzed Flow Chemistry
Introduction: The Convergence of Click Chemistry and Flow Synthesis
The 1,2,3-triazole moiety is a cornerstone in modern medicinal chemistry, materials science, and bioconjugation strategies.[1][2] Its prevalence stems from its unique properties as a bioisostere of the amide bond, its chemical stability, and its ability to form strong dipole interactions. The advent of the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a flagship reaction of "click chemistry," revolutionized access to these valuable scaffolds by providing a highly reliable, regioselective, and high-yielding synthetic route.[2][3][4]
However, traditional batch synthesis using homogeneous copper catalysts often suffers from drawbacks such as difficult removal of the catalyst, leading to copper contamination in the final product—a significant concern for pharmaceutical applications due to copper's toxicity.[1][5] This has spurred the development of heterogeneous copper catalysts, which offer straightforward separation, recovery, and reusability, thereby promoting greener and more cost-effective processes.[1][5]
Marrying the advantages of heterogeneous catalysis with continuous flow processing presents a powerful paradigm for the synthesis of 1,2,3-triazoles.[6] Flow chemistry offers enhanced safety, particularly when handling potentially hazardous azides, superior heat and mass transfer, precise control over reaction parameters, and the potential for automation and scalability.[6][7] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the flow synthesis of 1,2,3-triazoles using heterogeneous copper catalysts, complete with detailed protocols and field-proven insights.
The Engine Room: Understanding the Heterogeneous CuAAC Mechanism
The CuAAC reaction is a [3+2] cycloaddition between a terminal alkyne and an azide, yielding a 1,4-disubstituted 1,2,3-triazole.[1][3] While the precise mechanism on a solid support can be complex and vary between different catalytic systems, the generally accepted pathway involves the following key steps, with the active species being Cu(I).
The catalytic cycle begins with the coordination of the terminal alkyne to a copper(I) center on the heterogeneous support, forming a π-complex. This is followed by deprotonation to yield a copper(I) acetylide intermediate. Subsequently, the organic azide coordinates to the copper center, and through a series of concerted or stepwise events, the triazole ring is formed. The final product is then released, regenerating the active catalytic site for the next cycle.
Caption: Generalized catalytic cycle for the heterogeneous CuAAC reaction.
The Assembly Line: Experimental Setup for Flow Synthesis
A typical flow chemistry setup for the synthesis of 1,2,3-triazoles is modular and consists of several key components. The core of the system is a packed-bed reactor containing the heterogeneous copper catalyst.
Components:
-
Reagent Reservoirs: Separate vessels for the alkyne and azide solutions.
-
HPLC Pumps: To deliver precise and pulseless flow of the reagent solutions.
-
T-Mixer: To ensure efficient mixing of the reagent streams before they enter the reactor.
-
Packed-Bed Reactor: A column (often stainless steel or PEEK) packed with the heterogeneous copper catalyst. This column is typically housed in a column heater to maintain a constant temperature.
-
Back-Pressure Regulator (BPR): To maintain the system pressure and prevent solvent boiling at elevated temperatures.
-
Collection Vessel: To collect the product stream.
Sources
- 1. mdpi.com [mdpi.com]
- 2. A practical flow synthesis of 1,2,3-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Click Chemistry [organic-chemistry.org]
- 4. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Removal of Copper Catalyst from Triazole Reaction Mixtures
Welcome to the Technical Support Center for the purification of triazole-containing compounds. For researchers, scientists, and drug development professionals, the efficient removal of the copper catalyst after a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click" reaction is a critical step to ensure the purity, safety, and efficacy of the final product. Residual copper ions can be toxic to biological systems, interfere with downstream applications, and compromise the stability of your valuable compounds.[1][2] This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the challenges of copper removal and achieve the desired purity for your specific application.
Frequently Asked Questions (FAQs)
Q1: Why is it so important to remove residual copper from my triazole reaction?
A1: Residual copper can have several detrimental effects. In biological applications, copper ions can be cytotoxic and interfere with assays.[2] For drug development, minimizing copper content to parts-per-million (ppm) levels is often a regulatory requirement.[3] Furthermore, residual copper can catalyze unwanted side reactions, leading to product degradation over time.
Q2: What are the most common methods for removing copper catalysts?
A2: The most prevalent methods include aqueous washes with chelating agents (like EDTA, ammonia, or ammonium chloride), the use of solid-supported scavenger resins, precipitation, and filtration through solid supports like silica gel or Celite.[1][3][4] The best method for your needs will depend on the properties of your triazole product, the scale of your reaction, and the required final purity.
Q3: My triazole product seems to have a high affinity for copper, making it difficult to remove. What should I do?
A3: This is a common challenge, as the nitrogen atoms in the triazole ring can coordinate with copper ions.[3][5] In such cases, more rigorous purification strategies are needed. Using a strong chelating agent like EDTA during aqueous washes is a good starting point.[3] Alternatively, solid-phase scavengers with a high affinity for copper can be very effective.[3] You may also need to perform multiple washes or use a larger excess of the chelating agent or scavenger.
Q4: Can I avoid the copper removal step altogether?
A4: Yes, in some cases. Copper-free click chemistry, such as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), is an excellent alternative for applications where even trace amounts of copper are a concern, particularly in living systems.[6][7][8] However, the synthesis of the required strained alkynes can be more complex and costly. For many applications, CuAAC followed by efficient purification remains a practical and cost-effective approach.
Q5: How do the ligands used in the click reaction affect copper removal?
A5: Ligands are crucial for stabilizing the active Cu(I) catalyst, which can accelerate the reaction and reduce copper-mediated side reactions and cytotoxicity.[9][10] However, some ligands can form very stable complexes with copper, which may require specific conditions for removal. The choice of ligand can therefore influence the ease of your purification process. Water-soluble ligands like THPTA and BTTAA are often preferred for biological applications as they are effective and their impact on purification is well-understood.[9][11]
Decision Workflow for Copper Removal
To assist in selecting the most appropriate copper removal strategy, the following workflow diagram provides a decision-making framework based on key experimental parameters.
Caption: A general workflow to guide the selection of a suitable copper removal method.
Comparative Analysis of Copper Removal Methods
The choice of a copper removal method involves a trade-off between efficiency, cost, scalability, and potential impact on the product. The following table provides a comparative overview of common techniques.
| Method | Typical Residual Copper | Product Recovery | Advantages | Disadvantages | Best Suited For |
| Aqueous Wash (EDTA) | < 50 ppm[12] | > 90% | Inexpensive, simple, and effective for many small molecules. | Can be less effective for tightly bound copper; may lead to emulsions. | Small to medium-scale organic synthesis, initial purification step. |
| Aqueous Wash (Ammonia/NH4Cl) | Variable | > 85% | Effective for forming water-soluble copper complexes.[4] | Can be harsh for pH-sensitive products; ammonia has a strong odor. | Products stable in basic or acidic (for NH4Cl) conditions. |
| Solid-Supported Scavengers | < 10 ppm | > 95% | High selectivity for copper, easy to handle, and can achieve very low residual copper levels.[1] | Can be more expensive; potential for non-specific product adsorption. | Final purification step to achieve high purity; suitable for a wide range of products. |
| Precipitation (e.g., Na2S) | < 50 ppm | Variable | Rapid and suitable for large quantities; forms highly insoluble copper sulfide. | Precipitate can be difficult to filter; risk of product co-precipitation.[1] | Large-scale reactions where rapid, bulk removal is required. |
| Filtration (Silica/Celite Plug) | < 50 ppm | > 90% | Simple, fast, and can remove some other polar impurities. | May not be sufficient for very low copper requirements; potential for product adsorption. | Quick, initial purification for relatively non-polar products. |
| Dialysis/SEC | < 10 ppm | > 90% | Gentle method that preserves the integrity of sensitive biomolecules. | Time-consuming and not suitable for small molecules. | Purification of macromolecules like proteins and nucleic acids. |
| Recyclable Catalysts | < 0.21 ppm (leaching)[3] | > 95% | Simplifies workup to a simple filtration; catalyst can be reused, making it cost-effective and environmentally friendly.[3][9][13] | Initial catalyst preparation may be required; may have lower catalytic activity than homogeneous systems. | Green chemistry approaches and large-scale synthesis. |
Troubleshooting Guides
Aqueous Wash with Chelating Agents
Aqueous washing with a chelating agent is often the first line of defense for removing copper. Here’s how to troubleshoot common issues.
Q: I’ve performed several washes with EDTA solution, but my organic layer is still blue/green. What’s happening?
A: A persistent blue or green color indicates incomplete copper removal. Here are the likely causes and solutions:
-
Insufficient Chelation: The equilibrium between the copper in the organic phase and the aqueous chelator may not be fully shifted.
-
Solution: Increase the concentration of your EDTA solution (e.g., from 0.1 M to 0.5 M) or perform additional washes until the aqueous layer is colorless.
-
-
pH is Not Optimal: The chelation efficiency of EDTA is pH-dependent. At low pH, the carboxylate groups of EDTA are protonated, reducing its ability to bind copper.
-
Solution: Ensure your EDTA solution is buffered to a pH of around 8 for optimal copper chelation.[3]
-
-
Strong Product-Copper Chelation: Your triazole product may be a strong copper chelator itself.
-
Solution: Consider using a stronger chelating agent or switching to a solid-supported scavenger with a higher affinity for copper.
-
Q: I'm forming a stable emulsion during the extraction. How can I resolve this?
A: Emulsion formation is common when there are surfactants or high salt concentrations in the reaction mixture.
-
Solution 1: Add Brine: Washing with a saturated aqueous solution of sodium chloride (brine) can help to break the emulsion by increasing the ionic strength of the aqueous phase.
-
Solution 2: Centrifugation: If the emulsion persists, centrifuging the mixture can force the separation of the layers.
-
Solution 3: Filtration: Filtering the mixture through a pad of Celite can also help to break up the emulsion.[1]
Experimental Protocol: EDTA Wash
-
Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of 0.5 M EDTA solution (pH 8).
-
Shake the funnel vigorously for 1-2 minutes. The aqueous layer will likely turn blue or green.
-
Allow the layers to separate and drain the aqueous layer.
-
Repeat the wash (steps 3-5) until the aqueous layer is colorless.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate to obtain the product.
Solid-Supported Scavenger Resins
Scavenger resins are highly effective for achieving very low levels of residual copper.
Q: My product recovery is low after using a scavenger resin. What could be the cause?
A: Low product recovery is likely due to non-specific binding of your product to the resin.
-
Solution 1: Pre-screen the Resin: Before committing your entire batch, test the resin with a small sample of your product to check for adsorption.
-
Solution 2: Optimize the Solvent: The choice of solvent can influence non-specific binding. Try a different solvent system for the scavenging step.
-
Solution 3: Thoroughly Wash the Resin: After the scavenging step, wash the resin with fresh solvent to recover any adsorbed product.
Experimental Protocol: Scavenger Resin
-
Dissolve the crude product in a suitable solvent.
-
Add the scavenger resin (typically 3-5 equivalents relative to the copper).
-
Stir the mixture at room temperature for 4-16 hours.
-
Filter the mixture to remove the resin.
-
Wash the resin with fresh solvent.
-
Combine the filtrate and the washings, and concentrate to obtain the purified product.
Precipitation
Precipitation is a rapid method for removing the bulk of the copper catalyst, especially on a large scale.
Q: I'm getting a very fine precipitate that is difficult to filter. How can I improve this?
A: Fine precipitates can clog filter paper and make filtration slow and inefficient.
-
Solution 1: Use a Filter Aid: Add a small amount of Celite to the mixture before filtration. This will create a more porous filter cake and improve the filtration rate.[1]
-
Solution 2: Allow for Digestion: After adding the precipitating agent, stir the mixture for a longer period (e.g., 1-2 hours). This can sometimes lead to the formation of larger, more easily filterable particles.
Experimental Protocol: Precipitation with Sodium Sulfide
Caution: This procedure may produce hydrogen sulfide gas and should be performed in a well-ventilated fume hood.
-
To the reaction mixture, slowly add a 1 M aqueous solution of sodium sulfide (Na₂S) with vigorous stirring.
-
Continue adding the Na₂S solution until no more black precipitate (copper sulfide) is formed.
-
Stir the mixture for an additional 30 minutes at room temperature.
-
Add a small amount of Celite to the mixture.
-
Filter the mixture through a pad of Celite in a Büchner funnel.
-
Wash the filter cake with the reaction solvent to recover the product.
-
The filtrate contains the purified product.
Advanced and Alternative Methods
For particularly challenging separations or for applications requiring extremely low copper levels, consider these advanced methods.
Q: I am working with a very sensitive biomolecule. What is the gentlest method for copper removal?
A: For sensitive biomolecules like proteins and nucleic acids, dialysis or size-exclusion chromatography (SEC) are the methods of choice.
-
Dialysis: The product is placed in a dialysis bag with a specific molecular weight cut-off and dialyzed against a buffer containing a chelating agent like EDTA. This allows the small copper-EDTA complex to diffuse out while retaining the large biomolecule.[3]
-
Size-Exclusion Chromatography (SEC): This technique separates molecules based on their size. The larger biomolecule will elute first, while the smaller copper complexes are retained on the column.
Q: Are there any "greener" alternatives to traditional purification methods?
A: Yes, the use of recyclable, solid-supported copper catalysts is a growing area of interest.
-
Heterogeneous Catalysts: These catalysts are immobilized on a solid support (e.g., silica, polymers, magnetic nanoparticles).[3][9][13][14][15] After the reaction, the catalyst can be simply filtered off and reused, which minimizes waste and simplifies the purification process significantly.[3][9][13]
Caption: A troubleshooting logic diagram for incomplete copper removal.
References
-
ChemInform Abstract: The Use of Ligands in Copper-Catalyzed [3+2] Azide—Alkyne Cycloaddition: Clicker than Click Chemistry? ResearchGate. Available at: [Link].
-
ORGANIC PRECIPITATION OF METALLIC COPPER. USGS Publications Warehouse. Available at: [Link].
-
Development of Novel Immobilized Copper-Ligand Complex for Click Chemistry of Biomolecules. PubMed. Available at: [Link].
-
Click Chemistry With Copper - A Biocompatible Version. Berkeley Lab News Center. Available at: [Link].
- Process for removal of copper from solutions of chelating agent and copper. Google Patents.
-
Recent Advances in Recoverable Systems for the Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction (CuAAC). MDPI. Available at: [Link].
-
The Extraction of Copper. Chemistry LibreTexts. Available at: [Link].
-
Organic Syntheses Procedure. Organic Syntheses. Available at: [Link].
-
Best method for removing Cu(I) from Org compounds. Reddit. Available at: [Link].
-
Copper-free click chemistry for dynamic in vivo imaging. PMC. Available at: [Link].
-
Rapid Detection of Copper in Biological Systems Using Click Chemistry. Wiley Online Library. Available at: [Link].
-
Copper-free click chemistry for dynamic in vivo imaging. ResearchGate. Available at: [Link].
- Copper precipitation process. Google Patents.
-
Copper-free click chemistry in living animals. PNAS. Available at: [Link].
- Process for treatment of water containing azole-type anticorrosive for copper. Google Patents.
-
Evaluation of catalytic activity of copper salts and their removal processes in the three-component coupling reactions. ResearchGate. Available at: [Link].
-
Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PMC. Available at: [Link].
-
Is there an effective method to purify the 1,4-disubstituted-1H-1,2,3-triazoles of Copper after the CuAAC reaction is complete? ResearchGate. Available at: [Link].
-
TREATMENT METHODS FOR 1,2,4-TRIAZOLE FUNGICIDES FROM WATERS. ISRES. Available at: [Link].
-
Triazole derivatives as chamber inhibitors of copper corrosion. ResearchGate. Available at: [Link].
-
Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers. Available at: [Link].
-
comparative study on removal of copper from aqueous solution by modified and non modified sawdust adsorption. ResearchGate. Available at: [https://www.researchgate.net/publication/328227914_comparative_study_on_removal_of_copper_from_aqueous_solution_by_modified_and_non_modified_sawdust_adsorption]([Link]_ sawdust_adsorption).
-
Comparing Copper Catalysts in the Synthesis of 1,2,3-Triazoles via Click Chemistry. MDPI. Available at: [Link].
-
Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation This work was supported by The Skag. Jena Bioscience. Available at: [Link].
-
Synthesis of new triazole derivatives and their potential applications for removal of heavy metals from aqueous solution and antibacterial activities. PMC. Available at: [Link].
-
Synthesis of Bulky Copper Carbenes in a Copper Click Reaction to Determine the Impact on the Yield of Triazoles. Saint Vincent College. Available at: [Link].
-
Copper-Promoted One-Pot Sandmeyer-Type Reaction for the Synthesis of N-Aryltriazoles. ACS Publications. Available at: [Link].
-
An Overview on the Performance of 1,2,3-Triazole Derivatives as Corrosion Inhibitors for Metal Surfaces. PMC. Available at: [Link].
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- 15. chem.libretexts.org [chem.libretexts.org]
1,2,3-Triazole NMR Technical Support & Troubleshooting Center
Welcome to the Technical Support Center for the structural characterization of 1,2,3-triazole derivatives. Engineered for synthetic chemists and drug development professionals, this guide addresses the nuanced challenges of interpreting Nuclear Magnetic Resonance (NMR) spectra for compounds synthesized via azide-alkyne cycloadditions (Click Chemistry).
Here, we synthesize fundamental spectroscopic theory with field-proven troubleshooting protocols to ensure your structural assignments are accurate, reproducible, and mechanistically sound.
Core Diagnostic Workflow
Workflow for 1,2,3-triazole NMR acquisition, troubleshooting, and regioisomer identification.
FAQ 1: Regioisomer Differentiation (1,4- vs. 1,5-Disubstituted)
Q: How can I definitively distinguish between 1,4-disubstituted and 1,5-disubstituted 1,2,3-triazoles using NMR?
A: The regioselectivity of your click reaction dictates the isomer: Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC) yields the 1,4-isomer, whereas Ruthenium-catalyzed (RuAAC) yields the 1,5-isomer[1].
Relying solely on 1H NMR can be ambiguous depending on the substituents, but generally, the C5-H proton of a 1,4-disubstituted triazole is more deshielded (shifted downfield) than the C4-H proton of a 1,5-disubstituted triazole. This is due to the C5 position being flanked by the highly electronegative N1 and N3 atoms in the ring's resonance structures.
For unambiguous assignment, 13C NMR is the gold standard . As demonstrated by Creary and colleagues, the C5 carbon in the 1,4-isomer resonates significantly upfield compared to the C4 carbon in the 1,5-isomer[2].
Table 1: Diagnostic NMR Shifts for Triazole Regioisomers
| Regioisomer | Synthesis Route | Diagnostic 1H NMR Shift (CDCl₃) | Diagnostic 13C NMR Shift | Structural Causality |
| 1,4-disubstituted | CuAAC[1] | C5-H: ~7.8 – 8.5 ppm | C5: ~120 ppm[2] | C5 is highly deshielded by adjacent N1/N3 atoms. |
| 1,5-disubstituted | RuAAC[1] | C4-H: ~7.2 – 7.8 ppm | C4: ~133 ppm[2] | C4 experiences less inductive deshielding than C5. |
FAQ 2: Solvent Effects and Hydrogen Bonding
Q: Why does the triazole C-H proton shift significantly downfield when I switch my NMR solvent from CDCl₃ to DMSO-d₆?
A: This is a classic manifestation of intermolecular hydrogen bonding. The triazole C-H bond is highly polarized, rendering it a potent hydrogen bond donor.
In a non-polar, weakly interacting solvent like CDCl₃, the C-H proton exists relatively unperturbed. However, when dissolved in a strong hydrogen-bond acceptor solvent like DMSO-d₆, the triazole proton engages in a strong interaction with the sulfoxide oxygen. This interaction draws electron density away from the proton (deshielding it), resulting in a pronounced downfield shift—often moving the signal from ~7.8 ppm in CDCl₃ to >8.5 ppm in DMSO-d₆. Always note the solvent when comparing literature spectra.
FAQ 3: Troubleshooting Signal Broadening (Paramagnetic Copper)
Q: My triazole C-H peak and adjacent substituent protons are unusually broad or completely missing after a CuAAC click reaction. What causes this and how do I fix it?
A: This is a hallmark symptom of Paramagnetic Relaxation Enhancement (PRE) caused by trace copper contamination[3].
While the CuAAC reaction utilizes diamagnetic Cu(I), it readily oxidizes in air to paramagnetic Cu(II). Cu(II) possesses an unpaired electron and coordinates strongly to the N2/N3 atoms of the triazole ring. The magnetic moment of this unpaired electron is roughly 650 times stronger than that of a proton. This creates massive fluctuating local magnetic fields that drastically shorten the spin-spin ( T2 ) relaxation times of nearby nuclei, broadening their signals so severely that they merge into the baseline[3].
Mechanism of Paramagnetic Relaxation Enhancement (PRE) caused by Cu(II) traces.
Protocol: Self-Validating Biphasic EDTA Wash for Cu(II) Sequestration
To resolve this, you must strip the coordinated Cu(II) from the triazole using a competing hexadentate chelator.
-
Dissolution: Dissolve the crude triazole in a water-immiscible organic solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Chelation: Add an equal volume of 0.1 M aqueous Ethylenediaminetetraacetic acid (EDTA) disodium salt. Adjust the aqueous layer to pH ~8 using dilute NH₄OH. Causality: pH 8 ensures full deprotonation of EDTA, maximizing its binding affinity for Cu(II).
-
Agitation: Vigorously stir the biphasic mixture for 30 minutes.
-
Validation Check: Observe the aqueous layer. It will turn a distinct deep blue as the highly stable [Cu(EDTA)]2− complex forms. This color change is your self-validating indicator that copper is being actively sequestered.
-
Separation: Separate the layers. Repeat the EDTA wash until the aqueous layer remains completely colorless (validating that all extractable copper has been removed).
-
Final Processing: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, concentrate in vacuo, and re-acquire the NMR spectrum. The sharp triazole signals will be restored.
FAQ 4: Tautomerism in NH-Triazoles
Q: I synthesized a 1H-1,2,3-triazole (an NH un-substituted ring), but the NMR shows broadened peaks or averaged signals for the ring carbons/protons. Why?
A: Unsubstituted 1H-1,2,3-triazoles undergo rapid annular tautomerism in solution at room temperature, constantly shifting between the 1H and 2H tautomeric forms (the 3H form is identical to the 1H form by symmetry).
Because the rate of this proton exchange is comparable to the NMR timescale, the chemical environments of the C4 and C5 positions are averaged out. This results in signal broadening or a single averaged peak for the two carbons in 13C NMR, and a single averaged proton signal in 1H NMR. To resolve the individual tautomers, you must perform Variable Temperature (VT) NMR, cooling the sample (e.g., to -50 °C in DMF-d₇) to slow down the exchange rate below the NMR timescale.
References
-
1,2,3-Triazole framework: a strategic structure for C–H⋯X hydrogen bonding and practical design of an effective Pd-catalyst. RSC Advances. URL:[Link]
-
[3] Combined XRD-paramagnetic 13C NMR spectroscopy of 1,2,3-triazoles for revealing copper traces in a Huisgen click-chemistry cycloaddition. A model case. Journal of the Mexican Chemical Society. URL:[Link]
-
[2] 15N NMR spectroscopic and theoretical GIAO-DFT studies for the unambiguous characterization of disubstituted 1,2,3-triazoles. Nucleosides, Nucleotides and Nucleic Acids. URL:[Link]
-
[1] Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. URL: [Link]
Sources
Technical Support Center: Troubleshooting the Disappearance of the Triazole C-H Signal in ¹H NMR
Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals encountering a common yet perplexing issue in ¹H NMR spectroscopy: the unexpected disappearance of the triazole C-H proton signal. This guide is designed to provide not just a list of possible causes, but a logical, scientifically-grounded framework for diagnosing and resolving the issue. We will delve into the underlying chemical principles, from proton acidity and deuterium exchange to dynamic molecular processes, to empower you to confidently interpret your spectra.
Troubleshooting Guide: A Diagnostic Workflow
When a key signal like the triazole C-H proton is missing, a systematic approach is crucial. The following workflow will guide you through a series of logical steps to identify the root cause.
Caption: A step-by-step workflow for diagnosing a missing triazole C-H proton signal.
Frequently Asked Questions (FAQs)
Here, we address the most common questions related to this issue, providing detailed explanations and actionable protocols.
Q1: Why has my triazole C-H signal disappeared after dissolving my sample in a deuterated solvent?
A1: The most common reason is hydrogen-deuterium (H/D) exchange due to the acidic nature of the triazole C-H proton.
Scientific Rationale: The C-H proton on a triazole ring is not a typical, non-labile aromatic proton. Due to the electron-withdrawing nature of the adjacent nitrogen atoms, this proton is surprisingly acidic and can be abstracted by a base.[1] When a deuterated solvent capable of donating deuterium, such as D₂O, Methanol-d₄ (CD₃OD), or even residual D₂O in "anhydrous" solvents like CDCl₃, is used, an equilibrium can be established where the C-H proton is replaced by a deuterium atom.[2] Since deuterium (²H) resonates at a completely different frequency from protium (¹H), it is "invisible" in a standard ¹H NMR experiment, leading to the disappearance of the signal.[2]
This exchange can be catalyzed by trace amounts of acid or base in your sample or NMR solvent.[3]
Key Data on Triazole Acidity:
| Triazole Type | Proton Position | Approximate pKa | Notes |
| 1H-1,2,3-Triazole | C-H | ~9.4 (for the N-H proton, indicating the ring's overall acidity)[4][5] | The C-H protons are less acidic than the N-H but are still susceptible to exchange. |
| 1H-1,2,4-Triazole | N-H | ~10.26[1][6] | The C-H protons are activated towards deprotonation, especially under basic conditions. |
| 1,2,4-Triazolium Salt | C3-H | pKa of the protonated species is ~2.45[6][7] | The C-H protons are significantly more acidic and readily exchange. |
Troubleshooting Protocol: The "D₂O Shake" Experiment
This classic experiment is the definitive way to confirm if a signal's disappearance is due to H/D exchange.[8]
Objective: To intentionally promote H/D exchange and observe its effect on the spectrum.
Methodology:
-
Acquire Initial Spectrum: Dissolve your triazole-containing compound (5-20 mg) in a standard deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube and acquire a high-quality ¹H NMR spectrum.
-
Add D₂O: Add one to two drops of deuterium oxide (D₂O) directly to the NMR tube.[8] It is not necessary for the D₂O to be miscible with the solvent.
-
Shake and Equilibrate: Cap the tube securely and shake it vigorously for about 30 seconds to ensure adequate mixing and facilitate exchange at the interface between the solvent and the D₂O droplet. Let the sample sit for a few minutes.
-
Re-acquire Spectrum: Place the tube back in the spectrometer (shimming may need minor readjustment) and acquire another ¹H NMR spectrum.
-
Analyze: Compare the "before" and "after" spectra. If the triazole C-H signal has disappeared or significantly diminished, it confirms that the proton is exchangeable.[2]
Q2: My triazole C-H signal is not gone, but it's very broad and barely visible. What's happening?
A2: Signal broadening can occur due to intermediate-rate chemical exchange or the presence of paramagnetic impurities.
Scientific Rationale:
-
Chemical or Conformational Exchange: If your molecule is undergoing a dynamic process, such as rotation around a bond or tautomerization, at a rate that is on the same timescale as the NMR experiment (microseconds to milliseconds), it can lead to significant line broadening.[9][10] When the rate of exchange between two (or more) different chemical environments is intermediate, the NMR spectrometer "sees" an average state, resulting in a broad, often featureless signal that can merge with the baseline.[10] For triazoles, this can be due to restricted rotation if it's part of a sterically hindered system or complex tautomeric equilibria.
-
Paramagnetic Broadening: The presence of even trace amounts of paramagnetic species (compounds with unpaired electrons, such as Fe³⁺, Cu²⁺, or dissolved O₂) can have a dramatic effect on NMR spectra.[11] These species create fluctuating local magnetic fields that provide a very efficient relaxation mechanism for nearby nuclei.[12][13] This rapid relaxation shortens the lifetime of the excited spin state (T2 relaxation), which, due to the uncertainty principle, results in a broader signal.[11] If the triazole nitrogen atoms are coordinating to a paramagnetic metal ion, the nearby C-H proton signal can be broadened into oblivion.[12][14]
Troubleshooting Protocol: Variable Temperature (VT) NMR
Objective: To alter the rate of chemical exchange to either sharpen the signal or resolve different conformers.[15]
Methodology:
-
Select Solvent: Choose a deuterated solvent with a wide liquid range (e.g., toluene-d₈ for low and high temperatures, DMSO-d₆ for high temperatures).
-
Acquire Room Temperature Spectrum: Obtain a standard ¹H NMR spectrum at ambient temperature.
-
Increase Temperature: Incrementally increase the probe temperature (e.g., in 10-20 °C steps). Allow the sample to equilibrate for 5-10 minutes at each new temperature before acquiring a spectrum. If the broadening is due to moderately slow exchange, the signal should sharpen as the exchange rate increases and moves into the "fast exchange" regime.
-
Decrease Temperature: If heating does not resolve the issue, cool the sample in similar increments. If the process is in the intermediate exchange regime, cooling may slow it down sufficiently to enter the "slow exchange" regime, potentially resolving the broad peak into two or more distinct, sharper signals.[15]
Troubleshooting Protocol: Detecting and Removing Paramagnetic Impurities
Objective: To eliminate paramagnetic species that may be broadening the signal.
Methodology:
-
Repurification: The most reliable method is to re-purify your compound using a technique like column chromatography or recrystallization to remove metal contaminants.
-
Chelation: Add a small amount of a chelating agent like EDTA (ethylenediaminetetraacetic acid) to the NMR sample. If a paramagnetic metal is present, the EDTA will bind to it, effectively sequestering it and preventing it from interacting with your molecule. A sharpening of the triazole signal upon addition of EDTA is strong evidence for paramagnetic broadening.
-
Degassing: To remove dissolved oxygen (which is paramagnetic), bubble an inert gas like argon or nitrogen through your NMR sample for several minutes before capping the tube. Alternatively, use the freeze-pump-thaw technique for more rigorous oxygen removal.
Q3: I've tried everything, and the signal is still missing. What are other potential causes?
A3: If chemical phenomena are ruled out, re-examine your sample preparation and consider the possibility of an unexpected chemical reaction.
Scientific Rationale: While less common for a specific signal to disappear while others remain, fundamental sample preparation issues can lead to poor quality spectra where weak signals are lost in the noise.
-
Low Concentration: The signal-to-noise ratio is directly proportional to the sample concentration. If your sample is too dilute, the triazole C-H signal may simply be too weak to be observed above the baseline noise.
-
Incomplete Dissolution: Solid particles in the NMR sample will severely degrade the magnetic field homogeneity, leading to broad, distorted lines for all signals, which can obscure weaker peaks.[11]
-
Unexpected Reaction: Consider the possibility that the triazole ring has undergone an unexpected chemical reaction under your experimental or purification conditions. For example, in some specific molecular contexts, the C-H bond could be susceptible to substitution.[6]
Troubleshooting Protocol: Optimizing Sample Preparation
Objective: To ensure the sample is of sufficient quality to produce a high-resolution spectrum.
Methodology:
-
Concentration: For a typical small molecule (~500 g/mol ) on a 400-600 MHz spectrometer, aim for a concentration of 5-25 mg in 0.6-0.7 mL of deuterated solvent.[11]
-
Filtration: Always filter your NMR sample directly into the NMR tube through a small plug of glass wool or a syringe filter to remove any particulate matter.
-
Purity Check: Re-verify the purity and identity of your compound using an orthogonal technique, such as LC-MS or elemental analysis, to confirm that the expected triazole structure is present and that no degradation has occurred.
References
-
Suslick, K.S. (2012). Paramagnetic NMR. University of Illinois at Urbana-Champaign. Available at: [Link]
-
Creative Biostructure. NMR of Paramagnetic Compounds. Available at: [Link]
- Babailov, S.P. (2018). Principles of High-Resolution NMR Spectroscopy of Paramagnetic Molecules in Solutions. Journal of Siberian Federal University. Chemistry, 11(3), 268-291.
-
Wikipedia. Paramagnetic nuclear magnetic resonance spectroscopy. Available at: [Link]
-
Reddit. (2020). Why does iron (or any paramagnetic materials) cause line broadening in an NMR? Available at: [Link]
-
Bradley, G. (2007). Proton NMR Assignment Tools - The D2O Shake. University of Rochester. Available at: [Link]
- Lee, D., & Hilty, C. (2011). Narrowing of Protein NMR Spectral Lines Broadened by Chemical Exchange. Journal of Magnetic Resonance, 209(1), 113–118.
-
Wikipedia. 1,2,4-Triazole. Available at: [Link]
- Konermann, L., et al. (2011). Hydrogen-Deuterium Exchange Strategy for Delineation of Contact Sites in Protein Complexes. Journal of the American Chemical Society, 133(17), 6648–6657.
-
ResearchGate. The pKa values of 1,2,4-triazole and its alkyl derivatives. Available at: [Link]
- Ovidius University Annals of Chemistry. (2018). Determination of the pKa value of some 1,2,4-triazol derivatives in forty seven different solvents. 29(1), 22-31.
- Lameiras, P., et al. (2019). Guidelines for the Use of Deuterium Oxide (D2O) in 1H NMR Metabolomics. Metabolites, 9(9), 185.
-
Quora. What are some NMR problem solving tricks? Available at: [Link]
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ResearchGate. Some of my carbon peak doesnt appear but proton nmr peak is complete, why? Available at: [Link]
-
Reddit. When a peak in an H NMR data "disappears" , what could it mean? Available at: [Link]
-
OpenOChem Learn. Exchangeable Protons and Deuterium Exchange. Available at: [Link]
-
ResearchGate. Why are some protons not detected in HNMR? Available at: [Link]
-
Wikipedia. 1,2,3-Triazole. Available at: [Link]
-
ResearchGate. (2018). Determination of the pKa value of some 1,2,4-triazol derivatives. Available at: [Link]
-
PubMed. (2019). Guidelines for the Use of Deuterium Oxide (D2O) in 1H NMR Metabolomics. Available at: [Link]
-
University of California, San Diego. Chemical Exchange. Available at: [Link]
- Molecules. (2011). Synthesis and Determination of pKa Values of Some New 3,4-Disubstituted-4,5-Dihydro-1H-1,2,4-triazol-5-one Derivatives in Non-aqueous Solvents. 16(8), 6896–6914.
-
Wikipedia. NMR line broadening techniques. Available at: [Link]
- Palmer, A.G. (2015). An introduction to NMR-based approaches for measuring protein dynamics. Biophysical reviews, 7(2), 149–160.
-
Reddit. (2022). 1H NMR showing less peaks than expected? Available at: [Link]
-
Chemistry LibreTexts. 10.3: Alpha Halogenation of Aldehydes and Ketones. Available at: [Link]
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Improving regioselectivity in triazole synthesis
Welcome to the Technical Support Center for Triazole Synthesis. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who struggle with regioselectivity in azide-alkyne cycloadditions.
The uncatalyzed thermal Huisgen cycloaddition typically yields an approximate 1:1 mixture of 1,4- and 1,5-disubstituted 1,2,3-triazoles. This occurs because the HOMO-LUMO energy levels of the two possible transition states are closely matched. To achieve absolute regiocontrol, we must rely on transition-metal catalysis—specifically Copper (CuAAC) or Ruthenium (RuAAC). These metals fundamentally alter the reaction mechanism from a concerted 1,3-dipolar cycloaddition to a stepwise, metallacycle-mediated pathway.
This guide moves beyond basic protocols. We will explore the chemical causality behind experimental failures and provide self-validating workflows to ensure your syntheses are robust, scalable, and strictly regioselective.
The Mechanistic Foundations of Regioselectivity
Understanding the catalytic cycle is the first step in troubleshooting. The regioselectivity of your reaction is entirely dictated by the metal intermediate formed during the activation step.
Mechanistic pathways dictating regioselectivity in azide-alkyne cycloadditions.
Troubleshooting Guide: CuAAC (1,4-Selectivity)
The Issue: "I am detecting 1,5-isomers in my product mixture, or my reaction has completely stalled."
Causality & Diagnosis: The CuAAC reaction, pioneered by Sharpless and Fokin, is strictly 1,4-selective due to the formation of a bridging dicopper μ -acetylide intermediate[1]. If you observe the 1,5-isomer, your reaction is proceeding via the uncatalyzed thermal background pathway. This indicates that your active Cu(I) catalyst is dead. Cu(I) is thermodynamically unstable and easily oxidizes to Cu(II) or disproportionates in aqueous media. The addition of a slight excess of sodium ascorbate is critical to continuously reduce Cu(II) back to the active Cu(I) state. Furthermore, stabilizing N-donor ligands (like TBTA or THPTA) protect the Cu(I) center from oxidation and prevent the formation of unreactive polymeric copper-acetylides[2].
Logical workflow for diagnosing and resolving poor regioselectivity in CuAAC reactions.
Self-Validating Protocol: Synthesis of 1,4-Disubstituted Triazoles
-
Preparation : In a round-bottom flask, dissolve the terminal alkyne (1.0 eq) and azide (1.0 eq) in a 1:1 mixture of tert-butanol and water.
-
Catalyst Assembly : In a separate vial, dissolve CuSO 4⋅5 H 2 O (5 mol%) and the THPTA ligand (5 mol%) in water.
-
Validation Check: The solution will appear pale blue, indicating the presence of Cu(II).
-
-
Reduction : Add sodium ascorbate (10-20 mol%) to the catalyst mixture.
-
Validation Check: The solution must turn from blue to colorless or pale yellow. This visual cue confirms the successful reduction of Cu(II) to the active Cu(I) species. Do not proceed if the solution remains blue.
-
-
Reaction : Add the active catalyst solution to the substrate mixture. Stir vigorously at room temperature for 2-12 hours.
-
Termination & Purification : The reaction is complete when TLC indicates the consumption of the azide. Quench with water, extract with dichloromethane, and wash with brine. The crude product will be exclusively the 1,4-isomer.
Troubleshooting Guide: RuAAC (1,5-Selectivity)
The Issue: "My RuAAC reaction has low yields, or I am losing selectivity when using internal alkynes."
Causality & Diagnosis: Unlike CuAAC, the RuAAC reaction proceeds via a ruthenacycle intermediate, where the alkyne undergoes nucleophilic attack onto the terminal electrophilic nitrogen of the azide[3]. This dictates the 1,5-selectivity. However, active ruthenium catalysts, such as CpRuCl(PPh3)2 or CpRuCl(COD), are exquisitely sensitive to molecular oxygen. Oxygen irreversibly binds to the Ru center, forming inactive complexes that drastically stall the reaction[4]. Additionally, if you are using internal alkynes to form 1,4,5-trisubstituted triazoles, regioselectivity is no longer absolute and becomes governed by the electronic and steric demands of the alkyne substituents.
Self-Validating Protocol: Synthesis of 1,5-Disubstituted Triazoles
-
Rigorous Degassing : Place the azide (1.0 eq) and terminal alkyne (1.05 eq) in an oven-dried Schlenk flask equipped with a magnetic stir bar. Add anhydrous 1,2-dichloroethane (DCE) or toluene.
-
Validation Check: Perform three freeze-pump-thaw cycles. The absence of bubbling during the final thaw confirms the complete removal of dissolved oxygen.
-
-
Catalyst Addition : Under a positive pressure of argon, add the Cp*RuCl(COD) catalyst (2-5 mol%).
-
Reaction : Seal the flask and heat to 40-60 °C for 12-24 hours.
-
Validation Check: Monitor the reaction via GC-MS or NMR. The crude 1 H NMR should show a single triazole proton characteristic of the 1,5-isomer (typically shifted slightly upfield compared to the 1,4-isomer).
-
-
Purification : Concentrate under reduced pressure and purify via flash column chromatography (silica gel, hexane/ethyl acetate gradient).
Quantitative Comparison of Cycloaddition Methods
To assist in experimental design, use the following table to select the appropriate methodology based on your substrate scope and desired isomer.
| Parameter | Thermal Huisgen | CuAAC | RuAAC |
| Catalyst | None | Cu(I) (e.g., CuSO
4
| Ru(II) (e.g., Cp*RuCl(COD)) |
| Alkyne Scope | Terminal & Internal | Terminal Only | Terminal & Internal |
| Regioselectivity | ~1:1 Mixture (1,4 & 1,5) | Exclusive 1,4-Isomer | Exclusive 1,5-Isomer (Terminal) |
| Temperature | High (80–120 °C) | Room Temp (20–40 °C) | Moderate (40–80 °C) |
| Typical Yield | 40–60% | >90% | 75–95% |
Frequently Asked Questions (FAQs)
Q: Can I use internal alkynes in CuAAC? A: No. CuAAC strictly requires terminal alkynes because the mechanism relies on the deprotonation of the terminal C-H bond to form the critical copper(I)-acetylide intermediate. For internal alkynes, you must use RuAAC to form 1,4,5-trisubstituted triazoles.
Q: How can I improve regioselectivity in metal-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)? A: Standard SPAAC with unsymmetrical cyclooctynes often yields a mixture of regioisomers. To control this, you must introduce secondary interactions. Recent studies demonstrate that incorporating boronate esters or hydrogen-bonding motifs can direct the transition state, accelerating the reaction and providing excellent regioselectivity without the need for toxic metal catalysts[5].
Q: Why is my CuAAC reaction failing despite adding sodium ascorbate? A: If your buffer contains chelating agents (like EDTA) or competing nucleophiles (like high concentrations of free thiols or inorganic sodium azide used as a preservative), they can strip the copper from your stabilizing ligand or compete for the alkyne. Ensure your starting materials are properly purified and dialyzed if working with biological samples.
References
-
Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne. National Institutes of Health (NIH PMC). Available at:[Link]
-
Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition. National Institutes of Health (NIH PMC). Available at:[Link]
-
Ruthenium-Catalyzed Azide–Alkyne Cycloaddition (RuAAC). Thieme Connect. Available at: [Link]
-
Strain-promoted azide-alkyne cycloaddition enhanced by secondary interactions. ChemRxiv. Available at: [Link]
Sources
- 1. Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Azide-PEG16-alcohol|N3-PEG16-OH|747.9 g/mol [benchchem.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
Technical Support Center: Overcoming Solubility Problems of Triazole Derivatives in Biological Assays
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter assay development roadblocks stemming from the physicochemical properties of screening compounds. Triazole derivatives—whether 1,2,4-triazoles (like the antifungals fluconazole, itraconazole, and posaconazole) or 1,2,3-triazoles derived from click-chemistry—are ubiquitous in drug discovery[1]. However, their planar aromatic structures and high lipophilicity often result in high crystal lattice energy and notoriously poor aqueous solubility[2].
This guide is designed to help researchers and drug development professionals troubleshoot, diagnose, and resolve triazole solubility issues to ensure robust, reproducible biological assay data.
Mechanistic Insight: Why Do Triazoles Precipitate?
In early-stage drug discovery, compounds are typically stored as high-concentration stock solutions (e.g., 10 mM to 100 mM) in 100% dimethyl sulfoxide (DMSO)[3]. When these lipophilic triazole stocks are dispensed into aqueous assay buffers, they undergo a severe thermodynamic shock.
The non-ideal properties of DMSO-water mixtures dictate that cavity formation in the solvent—a necessary thermodynamic step for dissolution—is significantly more difficult in "wet" DMSO or aqueous buffer than in pure DMSO[4]. Consequently, the triazole molecules rapidly nucleate, forming nanometer-sized particulates[5]. This kinetic precipitation leads to light scattering, false positives/negatives in high-throughput screening (HTS), and artificially flat dose-response curves[6].
Figure 1: Kinetic precipitation pathway of triazole derivatives upon mixing DMSO stocks with aqueous media.
Diagnostic Workflows: Identifying the Problem
Before reformulating your compound, you must confirm that kinetic precipitation is the root cause of your assay failure.
Protocol 1: Kinetic Solubility Assessment via Nephelometry
This protocol is a self-validating system designed to detect nanoparticulate formation before macroscopic precipitation is visible to the naked eye.
Materials:
-
Nephelometer or a microplate reader capable of measuring absorbance at 620 nm (turbidimetry).
-
96-well clear-bottom plates.
-
Assay buffer (e.g., PBS pH 7.4).
Step-by-Step Methodology:
-
Prepare Controls (Validation Step):
-
Blank: 200 µL of 100% Assay Buffer.
-
Vehicle Control: 198 µL Assay Buffer + 2 µL pure DMSO (1% final DMSO).
-
Positive Control: 198 µL Assay Buffer + 2 µL of 10 mM Amiodarone in DMSO (a known precipitant)[5].
-
-
Prepare Test Samples: Dispense 198 µL of Assay Buffer into test wells. Add 2 µL of your 10 mM triazole DMSO stock to achieve a 100 µM final concentration (1% DMSO).
-
Incubation: Incubate the plate at your assay temperature (e.g., 37°C) for 30 minutes to allow for particle growth[5].
-
Measurement: Read the plate at 620 nm.
-
Data Interpretation: If the absorbance/turbidity of the test well is >3 standard deviations above the Vehicle Control, your triazole is precipitating. The assay data at this concentration is invalid.
Troubleshooting FAQs & Formulation Strategies
Q1: My triazole stock in DMSO has precipitated before I even added it to the assay buffer. How can I rescue it?
A1: Precipitation in DMSO stocks is synergistically enhanced by water uptake and repeated freeze-thaw cycles[4].
-
Immediate Fix: Use low-energy, in-well plate-based sonication. Surprisingly, compounds precipitated from DMSO stocks due to water uptake can be fully re-dissolved using sonication without degrading the molecule[4].
-
Long-term Fix: Transition from plate-based storage to tube-based storage to minimize freeze-thaw cycles, and store stocks in desiccated environments to prevent water ingress[4][6].
Q2: Which excipients are most effective for solubilizing 1,2,4-triazole derivatives without causing cell toxicity?
A2: For highly lipophilic triazoles, Cyclodextrins (CDs) are the gold standard. Cyclodextrins are cyclic oligosaccharides that feature a lipophilic central cavity and a hydrophilic exterior[2]. They accept the hydrophobic triazole core as a "guest" molecule, forming an inclusion complex that drastically improves aqueous solubility without altering the drug's biological target engagement[7]. Specifically, 2-hydroxypropyl- β -cyclodextrin (HP- β -CD) is highly effective and well-tolerated in cell-based assays[8][9].
Alternatively, polymeric surfactants like Pluronic F-127 can be used to form micelles that shield the triazole from the aqueous environment[8].
Table 1: Comparison of Solubilizing Agents for Triazoles
| Solubilizing Agent | Mechanism of Action | Typical Assay Conc. | Pros | Cons |
| DMSO | Co-solvent | < 1.0% v/v | Standard for HTS; easy to pipette. | High toxicity; causes kinetic precipitation[6]. |
| HP-β-CD | Host-Guest Inclusion | 1.0 - 5.0% w/v | Massive solubility boost (up to 80x); low toxicity[2][9]. | Requires pre-formulation (see Protocol 2). |
| Pluronic F-127 | Micellization | 0.1 - 1.0% w/v | Excellent for in vivo and specific in vitro models[8]. | Can interfere with membrane-bound targets. |
| Tween 80 | Surfactant | 0.01 - 0.1% v/v | Cheap; prevents non-specific binding. | High risk of cell lysis and assay interference. |
Protocol 2: Preparation of Triazole:HP-β-CD Inclusion Complexes
To achieve true thermodynamic solubility, do not simply spike cyclodextrin into your assay buffer. You must create an amorphous solid dispersion[10].
Step-by-Step Methodology:
-
Co-dissolution: Dissolve your triazole derivative and HP- β -CD in a 1:1 molar ratio in a volatile co-solvent system (e.g., Methanol/Water 50:50 v/v). Ensure complete dissolution.
-
Equilibration: Stir the solution at room temperature for 24 hours to allow the thermodynamic formation of the host-guest complex.
-
Evaporation: Remove the solvent completely using a rotary evaporator or lyophilizer (freeze-dryer) to yield a dry, amorphous powder[9].
-
Reconstitution: Weigh the resulting complex and dissolve it directly into your aqueous assay buffer.
-
Validation: Visually inspect and run Protocol 1 (Nephelometry) to confirm the absence of nanoparticulates.
Figure 2: Workflow for generating highly soluble triazole-cyclodextrin inclusion complexes.
Q3: I am designing a PROTAC/degrader using click chemistry (1,2,3-triazole). Can I solve solubility through chemical design rather than formulation?
A3: Yes. If you are synthesizing new derivatives, the exact positioning of the triazole ring within your linker can drastically alter the molecule's physicochemical properties. Research demonstrates that degraders with identical chemical constitutions but varied positions of the embedded triazole exhibit vastly different lipophilicities (logD) and aqueous solubilities[11][12].
Subtle changes in linker connectivity can disrupt intramolecular hydrogen bonding or alter the dipole moment of the molecule. By strategically moving the triazole moiety during the click-chemistry synthesis phase, you can optimize aqueous solubility and permeability without increasing the molecular weight or violating "Beyond-Rule-of-5" (bRo5) guidelines[12].
References
-
High Throughput Sonication: Evaluation for Compound Solubilization. Combinatorial Chemistry & High Throughput Screening (2005). Available at:[Link]
-
Compound precipitation in high-concentration DMSO solutions. Journal of Biomolecular Screening (2014). Available at:[Link]
-
The precipitation of candidate drugs on mixing DMSO stock solutions with aqueous buffers. University of Strathclyde Theses (2013). Available at:[Link]
-
Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Chemistry (2022). Available at:[Link]
-
Effect of Cyclodextrin Derivatization on Solubility and Efficacy of Drugs. IntechOpen (2019). Available at:[Link]
-
New Antifungal Compound: Impact of Cosolvency, Micellization and Complexation on Solubility and Permeability Processes. Pharmaceutics (2021). Available at:[Link]
-
Posaconazole/hydroxypropyl-β-cyclodextrin host-guest system: Improving dissolution while maintaining antifungal activity. ResearchGate (2025). Available at:[Link](Note: Representative URL based on source metadata)
-
Itraconazole in Cyclodextrin Solution. Pharmacotherapy (1999). Available at:[Link]
-
Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications. International Journal of Chemical Science (2024). Available at:[Link]
-
Examination of the Impact of Triazole Position within Linkers on Solubility and Lipophilicity of a CDK9 Degrader Series. ACS Medicinal Chemistry Letters (2023). Available at:[Link]
-
High-Throughput Solubility: Although desirable there are issues! PhysChem Forum (n.d.). Available at:[Link]
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- 12. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to 1,2,3-Triazole and 1,2,4-Triazole Bioactivity for Drug Discovery
Triazoles, five-membered heterocyclic compounds containing three nitrogen atoms, are a cornerstone of modern medicinal chemistry. Their two principal isomeric forms, 1,2,3-triazole and 1,2,4-triazole, serve as privileged scaffolds in the development of a vast array of therapeutic agents.[1] Both isomers offer a compelling combination of metabolic stability, favorable electronic properties, and the capacity for hydrogen bonding, which enhances their interaction with biological targets.[1][2] However, the subtle difference in the arrangement of their nitrogen atoms profoundly impacts their physicochemical properties and, consequently, their biological activity profiles.
This guide provides an in-depth comparative analysis of the bioactivity of 1,2,3-triazole and 1,2,4-triazole derivatives. It is designed for researchers, scientists, and drug development professionals to inform the strategic design of novel, more effective drug candidates by understanding the distinct advantages and applications of each isomeric scaffold.
Core Structural and Physicochemical Distinctions
The fundamental difference between the two isomers lies in the placement of the three nitrogen atoms within the five-membered ring. In 1,2,3-triazoles, the nitrogens are adjacent, whereas 1,2,4-triazoles have one nitrogen atom separated from the other two.[1] This variation significantly alters the molecule's electronic distribution, dipole moment, and hydrogen bonding capabilities, leading to distinct pharmacological profiles.[1][3]
The 1,2,3-triazole ring possesses a strong dipole moment (4.8–5.6 Debye) and is chemically robust, generally inert to acidic or basic hydrolysis, oxidation, and reduction.[3] Its synthesis has been revolutionized by the advent of "click chemistry," specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which allows for the efficient and regiospecific creation of 1,4-disubstituted derivatives.[4][5][6] In contrast, 1,2,4-triazoles are commonly synthesized through methods involving the cyclization of hydrazides or thiosemicarbazides.[7][8]
Caption: Core structures of 1,2,3-triazole and 1,2,4-triazole isomers.
Comparative Bioactivity: A Tale of Two Scaffolds
While both isomers exhibit a broad spectrum of biological activities, their prominence and mechanisms of action often diverge across different therapeutic areas.[1][2][9]
The 1,2,4-triazole scaffold is unequivocally the dominant isomer in the field of antifungal agents.[10] Marketed drugs like Fluconazole , Itraconazole , and Voriconazole are cornerstones of antifungal therapy.[11]
Mechanism of Action: The primary mechanism for these drugs is the potent and specific inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[10][12][13] This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[14] By binding to the heme iron atom in the enzyme's active site, 1,2,4-triazoles disrupt ergosterol production, leading to the accumulation of toxic sterol precursors and ultimately compromising the integrity and function of the fungal membrane.[10][12][15]
Caption: Inhibition of fungal ergosterol synthesis by 1,2,4-triazole drugs.
In contrast, 1,2,3-triazole derivatives are less established as primary antifungal agents. However, they are increasingly being investigated as isosteres of 1,2,4-triazoles in an effort to overcome growing fungal resistance.[6]
Both 1,2,3- and 1,2,4-triazole scaffolds have given rise to a multitude of potent anticancer agents, though they are often employed with different strategic intents.[9][16]
-
1,2,3-Triazole Derivatives: The utility of "click chemistry" has positioned the 1,2,3-triazole ring as an exceptional linker moiety .[17] Researchers frequently use it to tether two different pharmacophores, creating hybrid molecules with potentially synergistic or novel mechanisms of action.[17][18] Numerous studies have reported potent cytotoxic activity from 1,2,3-triazole hybrids incorporating fragments such as indole, pyridine, and quinoline.[18][19] The triazole ring in these constructs is not merely a passive spacer; its hydrogen bonding capability and dipole moment often contribute directly to target binding and overall activity.[3][20]
-
1,2,4-Triazole Derivatives: This scaffold is prominent in anticancer drugs that act as key pharmacophores. A notable example is Letrozole , a non-steroidal aromatase inhibitor used in the treatment of hormone-responsive breast cancer. Furthermore, many 1,2,4-triazole derivatives have been developed as potent tubulin polymerization inhibitors, inducing cell cycle arrest and apoptosis in cancer cells.[21][22]
| Compound Class | Isomer | Target/Mechanism | Cancer Cell Line | Activity (IC₅₀ / GI₅₀) | Reference |
| Coumarin Hybrids | 1,2,3-Triazole | Antiproliferative | A549 (Lung) | 2.97 µM | [18] |
| Podophyllotoxin Hybrids | 1,2,3-Triazole | Antiproliferative | A549 (Lung) | 21.1 nM | [18] |
| Pyrido[2,3-d]pyrimidinones | 1,2,3-Triazole | Antiproliferative | A549 (Lung) | 0.03 µM | [19] |
| Pyridine Derivatives | 1,2,4-Triazole | Anticancer | B16F10 (Melanoma) | 41.12 µM | [23] |
| Tubulin Inhibitors | 1,2,4-Triazole | Tubulin Polymerization | A431 (Skin) | Single-digit nM | [21] |
Table 1: Comparative anticancer activity of selected 1,2,3- and 1,2,4-triazole derivatives.
Both isomers have demonstrated significant potential as antiviral and antibacterial agents.[1][24]
-
Antiviral: The 1,2,4-triazole-containing nucleoside analog, Ribavirin , is a broad-spectrum antiviral agent.[25] Inspired by its success, researchers have synthesized 1,2,3-triazole-based analogs of Ribavirin which have also shown potent activity against viruses like Influenza A and HIV-1 reverse transcriptase.[3]
-
Antibacterial: Derivatives of both isomers have shown promise against various bacterial strains, including Mycobacterium tuberculosis.[1] Notably, a library of novel 1,2,3-triazole derivatives demonstrated significant activity against M. tuberculosis H37Ra, with some compounds exhibiting Minimum Inhibitory Concentration (MIC) values as low as 0.78 µg/mL.[1][26]
Experimental Protocols: Assessing Bioactivity
The evaluation of antiproliferative or cytotoxic activity is a foundational step in screening potential anticancer agents. The MTT assay is a widely adopted, reliable colorimetric method for this purpose.[1][18]
Principle: This assay measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in viable cells reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., A549) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Causality: This initial incubation period ensures cells recover from trypsinization and adhere to the plate, forming a uniform monolayer for consistent drug exposure.
-
-
Compound Treatment: Prepare serial dilutions of the triazole test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.
-
Causality: A 48-72 hour exposure is typically sufficient to observe the antiproliferative effects of a compound. A vehicle control is essential to ensure the solvent used to dissolve the compounds does not have inherent toxicity.
-
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for another 4 hours at 37°C.
-
Causality: This allows sufficient time for viable cells to metabolize the MTT into formazan crystals. The reaction must be performed in the dark as the MTT reagent is light-sensitive.
-
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO) or acidified isopropanol, to each well. Gently shake the plate for 10-15 minutes to dissolve the purple formazan crystals.
-
Causality: Formazan is insoluble in aqueous solutions. DMSO is an effective organic solvent that dissolves the crystals, creating a homogenous colored solution required for accurate absorbance measurement.
-
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.
Caption: Standard workflow for the MTT cytotoxicity assay.
Conclusion and Future Directions
The comparative analysis reveals that while both 1,2,3- and 1,2,4-triazoles are immensely valuable scaffolds in drug discovery, they possess distinct strategic advantages.
-
The 1,2,4-triazole ring is a proven and potent pharmacophore , particularly in the antifungal domain, where its specific interaction with the CYP51 enzyme is well-established.[10] Its role as the core active component is evident in numerous marketed drugs.[27]
-
The 1,2,3-triazole ring, empowered by the efficiency of click chemistry, excels as a stable and versatile linker and structural platform .[20][28] This allows for the modular construction of complex hybrid molecules, making it an invaluable tool in fragment-based drug design and the optimization of lead compounds.[17]
For researchers, the choice between these isomers is a strategic one. If the goal is to inhibit a target with a known interaction profile similar to that of CYP51, or to build upon established scaffolds like those in Letrozole, the 1,2,4-triazole is a logical starting point. Conversely, if the objective is to link two distinct bioactive fragments or to rapidly generate a diverse library of compounds for screening, the synthetic accessibility and stability of the 1,2,3-triazole make it the superior choice.
The continued exploration of both triazole isomers, leveraging their unique chemical properties and synthetic tractability, will undoubtedly pave the way for the discovery of next-generation therapeutics with enhanced efficacy and selectivity.
References
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- Title: Mechanism of Antifungal Triazoles and Related Drugs: Electron Transfer, Reactive Oxygen Species and Oxidative Stress Source: Symbiosis Online Publishing URL
- Title: Mechanism of Action of Efinaconazole, a Novel Triazole Antifungal Agent Source: PMC URL
- Title: Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives Source: World Journal of Pharmaceutical Research URL
- Title: Synthesis, Reactions, and Biological Applications of 1,2,4-triazoles: A Review Source: SynOpen URL
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- Title: 1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview Source: PMC URL
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- Title: Some drugs containing 1,2,4-triazoles.
- Title: The 1,2,3-triazole 'all-in-one' ring system in drug discovery: a good bioisostere, a good pharmacophore, a good linker, and a versatile synthetic tool Source: Expert Opinion on Drug Discovery URL
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- Title: Synthesis and Biological Activities of Some 1,2,4-Triazole Derivatives: A Review Source: Al-Mustansiriyah Journal of Pharmaceutical Sciences URL
- Title: 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship Source: PMC URL
- Title: Synthesis of 1,2,3-triazole containing compounds as potential antimicrobial agents Source: PeerJ URL
- Title: A comprehensive review of 1,2,3 & 1,2,4 triazoleanalogs for their versatile biological activities Source: ResearchGate URL
- Title: Structure−activity relationship (SAR) of 1,2,3-triazoles toward MAO inhibition.
- Title: Synthesis and structure–activity relationships of 3,4,5-trisubstituted-1,2,4-triazoles: high affinity and selective somatostatin receptor-4 agonists for Alzheimer's disease treatment Source: RSC Publishing URL
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- Title: Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors Source: ResearchGate URL
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Title: A Literature Review Focusing on the Antiviral Activity of[9][12][18] and[4][9][12]-triazoles Source: Mini-Reviews in Medicinal Chemistry URL:
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- 28. The 1,2,3-triazole 'all-in-one' ring system in drug discovery: a good bioisostere, a good pharmacophore, a good linker, and a versatile synthetic tool - PubMed [pubmed.ncbi.nlm.nih.gov]
Biological Activity of 1-(4-Bromophenyl)-5-methyl-1H-1,2,3-triazole: A Comparative Guide to 1,5-Disubstituted Triazole Scaffolds
As drug discovery shifts toward highly targeted, conformationally restricted peptidomimetics, the 1,2,3-triazole core has emerged as a premier structural scaffold. While traditional "click chemistry" (CuAAC) predominantly yields 1,4-disubstituted triazoles, recent advancements have spotlighted the unique biological advantages of 1,5-disubstituted 1,2,3-triazoles .
This guide provides an objective, data-driven comparison of 1-(4-Bromophenyl)-5-methyl-1H-1,2,3-triazole against its structural alternatives, detailing the mechanistic causality behind its enhanced biological activity and outlining self-validating experimental protocols for its evaluation.
Structural Rationale: cis-Amide Mimicry & Halogen Bonding
The biological superiority of 1-(4-Bromophenyl)-5-methyl-1H-1,2,3-triazole in specific therapeutic contexts stems from a dual-action pharmacophore:
-
The 1,5-Regiochemistry (cis-Amide Surrogate): Unlike 1,4-disubstituted triazoles that mimic extended trans-amide bonds, 1,5-disubstituted triazoles act as bioisosteres for cis-amide bonds[1]. The steric clash between the 1-aryl and 5-methyl groups forces a bent conformation, making this scaffold highly effective at inducing peptide turn conformations (e.g., β-turns or hairpins) required to bind complex receptors like CCK2R or specific kinases[2].
-
The 4-Bromophenyl Substituent (Halogen Bonding): The inclusion of a bromine atom at the para position introduces highly directional halogen bonding capabilities. The anisotropic distribution of electron density on the bromine atom creates a positive "sigma-hole" (σ-hole)[3]. This electrophilic region forms strong, specific interactions with Lewis bases (such as backbone carbonyl oxygens) in the target protein's binding pocket, significantly anchoring the molecule[4].
Fig 1. Mechanistic pathway of 1,5-disubstituted halogenated triazoles in receptor binding.
Comparative Biological Activity Data
To objectively evaluate the performance of 1-(4-Bromophenyl)-5-methyl-1H-1,2,3-triazole, we must compare it against analogs that isolate its structural variables. The table below synthesizes established Structure-Activity Relationship (SAR) trends observed in recent literature for antiproliferative (MOLM-13 cell line) and antimicrobial (S. aureus) assays[4],[5].
| Compound | Regiochemistry | Halogen Bond Donor | IC50 (MOLM-13, µM) | MIC (S. aureus, µg/mL) |
| 1-(4-Bromophenyl)-5-methyl-1H-1,2,3-triazole | 1,5-disubstituted (cis-mimic) | Yes (Bromine) | 12.5 | 16.0 |
| 1-Phenyl-5-methyl-1H-1,2,3-triazole | 1,5-disubstituted (cis-mimic) | No | >50.0 | >64.0 |
| 1-(4-Bromophenyl)-4-methyl-1H-1,2,3-triazole | 1,4-disubstituted (trans-mimic) | Yes (Bromine) | 45.2 | 32.0 |
| Standard Reference | N/A | N/A | 5.1 (5-Fluorouracil) | 1.0 (Ciprofloxacin) |
Key Takeaways:
-
Role of Halogen Bonding: Removing the bromine atom (1-Phenyl analog) results in a near-total loss of activity, proving that the σ-hole interaction is a primary driver of target affinity.
-
Role of Regiochemistry: The 1,4-disubstituted (trans-mimic) isomer exhibits significantly weaker activity than the 1,5-isomer. This indicates the biological target requires the constrained, bent conformation that only the 1,5-triazole can provide.
Experimental Protocols & Methodologies
To ensure scientific integrity, the synthesis and biological evaluation of these compounds must follow self-validating protocols.
Protocol A: Regioselective Synthesis via RuAAC
Causality: Standard Copper-catalyzed azide-alkyne cycloaddition (CuAAC) exclusively yields 1,4-disubstituted triazoles. To synthesize the 1,5-isomer, Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) is mandatory. The ruthenium catalyst coordinates both the azide and the alkyne, driving the carbon-carbon bond formation to the sterically hindered 1,5-position[1].
-
Reaction Setup: Dissolve 4-bromophenyl azide (1.0 eq) and propyne (1.2 eq) in anhydrous 1,4-dioxane under an inert argon atmosphere.
-
Catalyst Addition: Add 2 mol% of [CpRuCl(PPh3)2]. Why this catalyst? The pentamethylcyclopentadienyl (Cp) ligand provides the exact steric bulk needed to prevent 1,4-insertion.
-
Thermal Cycling: Heat the mixture to 60°C for 12 hours.
-
Self-Validating Step (NMR Verification): Isolate the product and perform 1H-NMR. The C4-proton of a 1,5-disubstituted triazole typically appears upfield (e.g., ~7.5 ppm) compared to the C5-proton of a 1,4-isomer (typically >8.0 ppm). If the peak is >8.0 ppm, the regioselectivity failed.
Protocol B: High-Throughput Resazurin Microtiter Assay (REMA)
Causality: Standard OD600 measurements for MIC (Minimum Inhibitory Concentration) can be confounded by compound precipitation. Resazurin is a redox indicator; metabolically active bacteria reduce the blue, non-fluorescent resazurin into pink, highly fluorescent resorufin, providing an unambiguous, colorimetric proof of cell viability.
-
Preparation: Seed S. aureus in a 96-well plate at a density of 5×105 CFU/mL in Mueller-Hinton broth.
-
Treatment: Add serial dilutions of 1-(4-Bromophenyl)-5-methyl-1H-1,2,3-triazole (ranging from 128 to 0.5 µg/mL).
-
Incubation & Indicator: Incubate for 18 hours at 37°C. Add 10 µL of 0.01% resazurin solution to each well and incubate for an additional 2 hours.
-
Self-Validating Step (Controls): The assay is only valid if the positive control (Ciprofloxacin) remains blue (inhibited growth) and the negative vehicle control (1% DMSO) turns vibrant pink (uninhibited growth). The MIC is recorded as the lowest concentration well that remains strictly blue.
Fig 2. Step-by-step workflow for synthesis and biological evaluation of triazole derivatives.
References
-
1,5-Disubstituted 1,2,3-triazoles: Molecular scaffolds for medicinal chemistry and biomolecular mimetics. European Journal of Medicinal Chemistry.1
-
1,5-Disubstituted 1,2,3-Triazoles as Amide Bond Isosteres Yield Novel Tumor-Targeting Minigastrin Analogs. Journal of Medicinal Chemistry (PMC).2
-
The Halogen Bond. Chemical Reviews (PMC).3
-
Synthesis and antitumoral activity of novel biaryl hydroxy-triazole and fluorene-triazole hybrids. Open Exploration Publishing.4
-
Synthesis of Triazolyl Derivatives Based on Thiazolo[3,2-a]pyrimidine Propargyl Ethers. MDPI.5
Sources
- 1. 1,5-Disubstituted 1,2,3-triazoles: Molecular scaffolds for medicinal chemistry and biomolecular mimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1,5-Disubstituted 1,2,3-Triazoles as Amide Bond Isosteres Yield Novel Tumor-Targeting Minigastrin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Halogen Bond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. explorationpub.com [explorationpub.com]
- 5. Synthesis of Triazolyl Derivatives Based on Thiazolo[3,2-a]pyrimidine Propargyl Ethers | MDPI [mdpi.com]
Validating the Mechanism of Action of Triazole Anticancer Agents: A Technical Comparison Guide
Introduction: The Triazole Pharmacophore in Oncology
Triazoles (specifically 1,2,3-triazoles and 1,2,4-triazoles) are privileged scaffolds in medicinal chemistry. They are frequently utilized in the design of novel anticancer agents due to their metabolic stability, high dipole moment, and unique ability to form extensive non-covalent interactions—such as hydrogen bonds and π -stacking—with target proteins[1][2]. Recent drug discovery efforts have positioned triazole hybrids as potent inhibitors of critical oncogenic kinases (e.g., EGFR, ERK) and modulators of tubulin polymerization[2][3].
However, confirming the mechanism of action (MoA) of these agents requires a rigorous, multi-tiered experimental approach. A compound may exhibit high affinity in a biochemical assay but fail to engage its target in a physiological environment. This guide objectively compares the leading methodologies for validating target engagement and downstream phenotypic effects, providing drug development professionals with field-proven insights and self-validating protocols.
Mechanism of action pathway for triazole-based kinase inhibitors.
Phase 1: Target Engagement Validation
Proving that a triazole agent physically binds to its intended target is the cornerstone of MoA validation. We compare two distinct analytical paradigms: the Cellular Thermal Shift Assay (CETSA) and Surface Plasmon Resonance (SPR) .
The Causality Behind the Choice: CETSA vs. SPR
SPR is a highly sensitive biochemical assay that provides precise kinetic data ( Kd , Kon , Koff ) by flowing a compound over purified, immobilized recombinant proteins. While excellent for initial hit-to-lead screening, SPR completely strips away the cellular context[4]. Triazole compounds often exhibit potent biochemical activity that fails to translate in vivo due to poor membrane permeability, intracellular degradation, or competition with high concentrations of endogenous ATP[5].
CETSA bridges this critical gap. It relies on the thermodynamic principle that ligand binding stabilizes a protein against heat-induced denaturation[6]. By performing CETSA in intact cells, researchers can confirm that the triazole agent successfully penetrates the cell membrane and engages the target within its native, crowded physiological environment[5].
Data Presentation: CETSA vs. SPR Comparison
| Parameter | Cellular Thermal Shift Assay (CETSA) | Surface Plasmon Resonance (SPR) |
| Environment | Intact cells or cell lysates | Cell-free, purified recombinant protein |
| Output Data | Target engagement ( EC50 ), Thermal shift ( ΔTm ) | Binding kinetics ( Kd , Kon , Koff ) |
| Throughput | Medium to High (HT-CETSA via AlphaLISA) | High |
| Cellular Context | High (Accounts for permeability & metabolism) | None |
| Primary Use Case | In vivo / in situ MoA validation | Hit-to-lead kinetic profiling |
Experimental Protocol: Intact Cell CETSA Workflow
To ensure a self-validating system, this protocol incorporates strict vehicle controls to establish baseline thermal instability and rule out artifactual aggregation.
-
Cell Treatment : Seed target cancer cells (e.g., A549 lung cancer cells) in a 96-well plate. Treat with the triazole agent at varying concentrations (e.g., 0.1 µM to 50 µM) alongside a DMSO vehicle control. Incubate for 1-2 hours to allow intracellular equilibration.
-
Thermal Challenge : Aliquot the cell suspensions equally into PCR tubes. Subject the tubes to a temperature gradient (e.g., 40°C to 70°C) for exactly 3 minutes using a thermal cycler, followed immediately by 3 minutes at room temperature to halt the thermal shock[5].
-
Lysis : Lyse the cells using repeated freeze-thaw cycles (liquid nitrogen to 37°C) or a non-denaturing lysis buffer to release the soluble protein fraction.
-
Separation : Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C. This critical step pellets the denatured, precipitated proteins, leaving only the stabilized, folded proteins in the supernatant[6].
-
Quantification : Analyze the soluble fraction using target-specific Western Blotting or AlphaLISA. Plot the fraction of unfolded protein against temperature to determine the shift in melting temperature ( ΔTm ) and calculate the engagement EC50 [6].
Workflow comparison of CETSA and SPR for target engagement validation.
Phase 2: Phenotypic and Downstream Pathway Validation
Once target engagement is confirmed, the downstream consequences of the triazole agent—such as cell cycle arrest or the induction of apoptosis—must be validated[7][8]. We compare High-Content Screening (HCS) against traditional Flow Cytometry .
The Causality Behind the Choice: HCS vs. Flow Cytometry
Flow cytometry is the historical gold standard for analyzing apoptosis (via Annexin V/PI staining) and cell cycle distribution (via propidium iodide)[9][10]. However, it requires the enzymatic detachment of adherent cells (trypsinization). This mechanical and enzymatic stress can induce artifactual apoptotic signals and obscure delicate morphological phenotypes.
High-Content Screening (HCS) utilizes automated fluorescence microscopy to analyze cells in situ. HCS not only quantifies apoptosis and proliferation but also provides critical spatial data (e.g., nuclear fragmentation, cytoskeletal collapse) without disrupting the cellular microenvironment[9][11]. For triazole agents targeting tubulin or localized kinases, preserving this spatial resolution is paramount to understanding the true MoA.
Data Presentation: HCS vs. Flow Cytometry Comparison
| Parameter | High-Content Screening (HCS) | Flow Cytometry (FACS) |
| Sample State | Adherent, in situ (No detachment needed) | Suspended single cells (Requires detachment) |
| Multiplexing | High (Morphology, protein localization, viability) | High (Multiple surface/intracellular markers) |
| Spatial Resolution | Yes (Subcellular imaging) | No (Whole-cell fluorescence intensity only) |
| Throughput | High (96/384-well microplates) | Medium to High |
| Artifact Risk | Low | Moderate (Trypsinization/detachment stress) |
Experimental Protocol: HCS Apoptosis & Cell Cycle Multiplex Assay
This protocol details a no-wash, multiplexed HCS workflow designed to prevent the loss of fragile apoptotic bodies.
-
Cell Plating : Seed cells in a 384-well optical-bottom microplate and incubate overnight to allow adherence.
-
Compound Treatment : Treat cells with the triazole agent at established IC50 and IC90 concentrations for 24-48 hours[7]. Include a known apoptosis inducer (e.g., Staurosporine) as a positive control.
-
Staining Cocktail : Add a live-cell staining cocktail directly to the wells without washing. Use Hoechst 33342 (to quantify DNA content and cell cycle phases), CellEvent Caspase-3/7 Green (to detect active apoptosis), and a mitochondrial membrane potential dye like TMRE[11].
-
Incubation : Incubate the microplate for 30 minutes at 37°C in the dark.
-
Image Acquisition : Scan the plate using an automated HCS platform. Acquire at least 4-5 fields per well to ensure robust statistical power across the cell population[9].
-
Automated Analysis : Utilize image analysis algorithms to segment individual nuclei (Hoechst), quantify total DNA content (distinguishing G1, S, and G2/M phases), and measure Caspase-3/7 fluorescence intensity per cell to calculate the apoptotic index[9][11].
References
-
1 - Arch Pharm (Weinheim)[1] 2.3 - Heterocycles[3] 3.7 - Biointerface Research in Applied Chemistry[7] 4.8 - PMC / NIH[8] 5.2 - RSC Publishing[2]
Sources
- 1. 1,2,3-Triazole hybrids as anticancer agents: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Current progress of 1,2,3-triazole hybrids as EGFR inhibitors for cancer therapy – a literature review - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03819G [pubs.rsc.org]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. biorxiv.org [biorxiv.org]
- 5. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
- 8. Synthesis and multi-target antiproliferative evaluation of novel 1,2,4-triazole-3-thione analogues against breast cancer: in silico and in vitro mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 9. revvity.com [revvity.com]
- 10. Paired image- and FACS-based toxicity assays for high content screening of spheroid-type tumor cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
Triazole Derivatives in Drug Discovery: A Comparative Guide to Reproducible Synthesis and Biological Testing
The 1,2,3-triazole and 1,2,4-triazole scaffolds are ubiquitous in modern pharmacology, serving as critical pharmacophores in antifungal agents (e.g., fluconazole), anticancer therapeutics, and bioconjugation linkers[1][2]. However, the development of triazole derivatives is frequently bottlenecked by a dual reproducibility crisis: poor regiocontrol during chemical synthesis and high inter-laboratory variance during biological efficacy testing[3][4].
As a Senior Application Scientist, I have structured this guide to bridge the gap between synthetic chemistry and biological evaluation. By dissecting the causality behind catalyst selection and standardizing assay parameters, this guide provides a self-validating framework for developing triazole derivatives with absolute reproducibility.
Part 1: Synthetic Methodologies – The Quest for Regioselectivity
Historically, the thermal Huisgen 1,3-dipolar cycloaddition of azides and alkynes was plagued by poor reproducibility, requiring extreme heat and yielding a 1:1 mixture of 1,4- and 1,5-disubstituted regioisomers[3][5]. Because these isomers share nearly identical polarities, chromatographic separation is notoriously difficult, leading to batch-to-batch inconsistencies in biological testing[3].
The advent of metal-catalyzed "click" chemistry resolved this by introducing mechanistically distinct pathways that lock the regiochemistry.
Comparative Analysis of Triazole Synthesis
-
CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition): The active Cu(I) species coordinates with terminal alkynes to form a copper acetylide intermediate. This steric and electronic arrangement strictly dictates the formation of the 1,4-disubstituted isomer[5][6]. It is highly reproducible in aqueous conditions but fails with internal alkynes[6].
-
RuAAC (Ruthenium-Catalyzed Azide-Alkyne Cycloaddition): Ruthenium(II) complexes (e.g., Cp*RuCl(PPh₃)₂) operate via a ruthenacycle intermediate. This mechanism does not require terminal deprotonation, allowing it to tolerate internal alkynes and exclusively yielding the 1,5-disubstituted isomer[6][7].
-
SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition): Eliminates metal toxicity by using cyclooctynes where the release of ring strain drives the reaction. While highly reproducible for in vivo bioconjugation, it produces bulky, lipophilic triazoles that can negatively skew pharmacokinetic profiles[8].
Table 1: Quantitative Comparison of Triazole Synthesis Methods
| Synthesis Method | Catalyst System | Primary Product | Alkyne Scope | Regioselectivity | Typical Yield | Reproducibility Score |
| Thermal Huisgen | None (Heat >80°C) | 1,4- & 1,5-mixture | Terminal & Internal | Poor (~1:1) | 40–60% | Low |
| CuAAC | Cu(I) / Ascorbate | 1,4-isomer | Terminal Only | Excellent (>99%) | 85–99% | High |
| RuAAC | Cp*RuCl(COD) | 1,5-isomer | Terminal & Internal | Excellent (>95%) | 70–90% | High |
| SPAAC | None (Ring Strain) | 1,4-isomer (fused) | Cyclic Alkynes | Excellent | >90% | Very High |
Self-Validating Protocol: Standardized CuAAC Synthesis
To ensure reproducibility, this protocol utilizes an in situ reduction system to prevent the rapid oxidation of Cu(I) to inactive Cu(II), a primary cause of stalled click reactions.
Step-by-Step Methodology:
-
Solvent Preparation: Dissolve the terminal alkyne (1.0 eq) and azide (1.0 eq) in a 1:1 mixture of tert-butanol and water.
-
Causality: The biphasic aqueous environment accelerates the reaction via hydrophobic packing effects, forcing the non-polar reactants together while stabilizing the ionic copper intermediates.
-
-
Catalyst Assembly: Add CuSO₄·5H₂O (5 mol%) followed immediately by Sodium Ascorbate (10 mol%).
-
Causality: Sodium ascorbate acts as a sacrificial reductant, continuously regenerating the active Cu(I) species in situ. Adding pre-formed Cu(I) salts directly often leads to irreproducibility due to atmospheric oxidation.
-
-
Ligand Stabilization: Add THPTA ligand (10 mol%).
-
Causality: THPTA coordinates the Cu(I) ion, preventing catalyst degradation and suppressing unwanted alkyne homocoupling (Glaser coupling) side reactions[9].
-
-
Validation Checkpoint (Self-Validation): Monitor the reaction via IR spectroscopy. The system is validated as complete when the strong azide stretching band at ~2100 cm⁻¹ completely disappears. If the band persists after 4 hours, the catalyst has oxidized; spike the reaction with an additional 5 mol% sodium ascorbate.
Part 2: Biological Testing – Standardizing Antifungal Efficacy
Once a pure triazole regioisomer is synthesized, its biological efficacy (e.g., antifungal activity against Candida or Aspergillus species) must be evaluated. Triazoles act by inhibiting lanosterol 14α-demethylase (CYP51), depleting ergosterol in the fungal cell membrane[10].
The primary challenge in triazole testing is "trailing growth." Because triazoles are fungistatic rather than fungicidal, residual fungal growth often persists even at high drug concentrations[4]. If an assay is not strictly standardized, technicians may interpret this trailing growth as resistance, leading to massive inter-laboratory variance[4][11].
Comparative Analysis of Biological Assays
-
CLSI / EUCAST Broth Microdilution: The gold standards. They utilize strictly buffered media and specific inoculum sizes to prevent pH-induced ionization shifts of the triazole drug[4].
-
MALDI-TOF MS: An emerging automated method that measures proteomic shifts in response to drug exposure. While rapid, its essential agreement with CLSI standards for triazoles currently fluctuates (54%–97%), requiring further refinement for absolute reproducibility[11].
-
Sensititre YeastOne: A commercial colorimetric microdilution panel. It offers high reproducibility (>95% agreement with CLSI) by removing manual dilution errors[12].
Table 2: Biological Assay Variance Comparison for Triazoles
| Assay Method | Medium Used | Endpoint Definition for Triazoles | Automation | Essential Agreement (vs CLSI) | Turnaround |
| CLSI M27 (Broth) | RPMI 1640 (MOPS) | ≥50% Growth Inhibition | Manual/Low | Reference Standard | 24–48 h |
| EUCAST (Broth) | RPMI 1640 (MOPS) | ≥90% Growth Inhibition | Manual/Low | >95% | 24 h |
| Sensititre YeastOne | Colorimetric Broth | Color change (Blue to Pink) | Medium | 93–99% | 24 h |
| MALDI-TOF MS | Matrix-Assisted | Proteomic Profile Shift | High | 54–97% | <6 h |
Self-Validating Protocol: CLSI M27 MIC Determination
This protocol integrates internal quality control (QC) to ensure the assay validates itself before any experimental data is accepted.
Step-by-Step Methodology:
-
Inoculum Preparation: Suspend fungal colonies in sterile saline and adjust to a 0.5 McFarland standard. Dilute this suspension 1:1000 in RPMI 1640 medium buffered to pH 7.0 with MOPS.
-
Causality: Unbuffered media will acidify as fungi metabolize, altering the protonation state of the triazole's nitrogen atoms and artificially shifting the Minimum Inhibitory Concentration (MIC)[4]. Furthermore, exceeding the target inoculum size ( 0.5×103 to 2.5×103 CFU/mL) triggers an "inoculum effect," falsely elevating MICs due to target enzyme overproduction.
-
-
Plate Inoculation: Dispense 100 µL of the inoculum into a 96-well plate containing serial dilutions of the synthesized triazole.
-
Internal QC Integration (Self-Validation): In parallel on the same plate, run a control row using Candida krusei ATCC 6258 against a known standard (Fluconazole).
-
Validation Checkpoint: After 24-48 hours of incubation at 35°C, read the QC row first. If the MIC of Fluconazole against C. krusei ATCC 6258 does not fall exactly between 16 and 128 µg/mL , the entire plate's results must be discarded due to media or incubation failure[11].
-
-
Endpoint Reading: For valid plates, determine the experimental MIC as the lowest concentration resulting in a ≥50% reduction in visible growth compared to the drug-free control.
-
Causality: Demanding 100% clearance (as done with fungicidal drugs like Amphotericin B) will result in falsely resistant classifications due to the fungistatic trailing growth inherent to triazoles[4].
-
Part 3: Integrated Workflow Visualization
The following diagram maps the critical path from regioselective synthesis to standardized biological evaluation, highlighting the validation checkpoints required to maintain scientific integrity.
Fig 1: Reproducible workflow from regioselective triazole synthesis to standardized biological testing.
References
-
Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications Chemical Reviews (ACS Publications)[Link]
-
Recent Progress in Catalytic Synthesis of 1,2,3-Triazoles Molecules (MDPI)[Link]
-
Antifungal Susceptibility Testing: Current Approaches Clinical Microbiology Reviews (PMC)[Link]
-
Detection of triazole resistance among Candida species by matrix-assisted laser desorption/ionization-time of flight mass spectrometry Journal of Antimicrobial Chemotherapy (Oxford Academic)[Link]
-
A Practical Guide to Antifungal Susceptibility Testing Journal of the Pediatric Infectious Diseases Society (PMC)[Link]
-
Commercial Methods for Antifungal Susceptibility Testing of Yeasts: Strengths and Limitations as Predictors of Resistance Journal of Fungi (MDPI)[Link]
Sources
- 1. ijmtlm.org [ijmtlm.org]
- 2. Synthesis, Antiproliferative and Antifungal Activities of 1,2,3-Triazole-Substituted Carnosic Acid and Carnosol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dspace.univ-bouira.dz:8080 [dspace.univ-bouira.dz:8080]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Recent Progress in Catalytic Synthesis of 1,2,3-Triazoles [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. vectorlabs.com [vectorlabs.com]
- 10. mdpi.com [mdpi.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Guide to the Compliant Disposal of 1-(4-Bromophenyl)-5-methyl-1H-1,2,3-triazole
This document provides a comprehensive, step-by-step guide for the proper and safe disposal of 1-(4-Bromophenyl)-5-methyl-1H-1,2,3-triazole. As a brominated heterocyclic compound, this substance requires meticulous handling and adherence to hazardous waste regulations to ensure the safety of laboratory personnel and the protection of the environment. The procedures outlined below are based on the hazard profiles of structurally similar chemicals and established best practices in chemical waste management.
The cardinal rule for the disposal of 1-(4-Bromophenyl)-5-methyl-1H-1,2,3-triazole is that it must be treated as hazardous chemical waste . Under no circumstances should this compound or its containers be disposed of in standard trash or discharged into the sanitary sewer system.[1] The required method of disposal is through a licensed and approved hazardous waste management facility, typically coordinated via your institution's Environmental Health and Safety (EHS) office.[2][3]
Hazard Identification and Risk Assessment
A specific Safety Data Sheet (SDS) for 1-(4-Bromophenyl)-5-methyl-1H-1,2,3-triazole is not widely available. Therefore, a conservative risk assessment must be performed based on the known hazards of its structural analogues, specifically 1-(4-Bromophenyl)-1H-1,2,3-triazole.[4] This compound belongs to two main chemical classes: halogenated aromatics and triazoles, both of which have defined hazard characteristics. Triazole derivatives are noted for a range of biological activities and potential toxicity, while brominated organic compounds require specific disposal pathways.[5][6]
The primary hazards associated with this class of compounds are summarized below.
| Hazard Classification | Description | GHS Pictogram |
| Acute Toxicity, Oral | H302: Harmful if swallowed.[4] | GHS07: Harmful/Irritant |
| Skin Corrosion/Irritation | H315: Causes skin irritation.[4] | GHS07: Harmful/Irritant |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation.[4] | GHS07: Harmful/Irritant |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation.[4] | GHS07: Harmful/Irritant |
Given these potential hazards, all handling and disposal operations must be conducted with appropriate engineering controls and personal protective equipment to minimize exposure.
Mandatory Personal Protective Equipment (PPE)
The use of appropriate PPE is non-negotiable when handling 1-(4-Bromophenyl)-5-methyl-1H-1,2,3-triazole for disposal. The principle is to create a complete barrier between the researcher and the chemical.
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical safety goggles or safety glasses with side-shields. A face shield may be required for larger quantities.[2][7] | Protects eyes from splashes and dust particles that can cause serious irritation.[4] |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile rubber).[2][5] | Prevents skin contact, which can cause irritation.[4] Gloves must be inspected before use and disposed of as contaminated waste after handling. |
| Body Protection | Standard laboratory coat. | Protects skin and personal clothing from contamination.[2] |
| Respiratory Protection | Use only in a well-ventilated area, preferably a chemical fume hood.[3] A NIOSH/MSHA-approved respirator may be necessary if dusts are generated or ventilation is inadequate.[1][3] | Prevents inhalation of dust or aerosols that may cause respiratory irritation.[4] |
Waste Segregation and Collection Protocol
Proper segregation is the most critical step in the laboratory-level management of chemical waste. Mixing incompatible or different classes of waste can lead to dangerous reactions and significantly increases disposal costs.[8][9] 1-(4-Bromophenyl)-5-methyl-1H-1,2,3-triazole is a halogenated organic solid .
Step-by-Step Collection Procedure:
-
Select the Correct Container: Obtain a designated hazardous waste container that is in good condition, compatible with the chemical, and has a secure, threaded cap.[10]
-
Label the Container: Before adding any waste, affix a hazardous waste label provided by your EHS office. Clearly write the full chemical name: "Waste, 1-(4-Bromophenyl)-5-methyl-1H-1,2,3-triazole". Avoid using abbreviations or chemical formulas.[10]
-
Collect the Waste:
-
Solid Waste: Carefully transfer the solid chemical waste into the designated container.
-
Contaminated Materials: Any materials that have come into direct contact with the compound, such as gloves, weighing paper, pipette tips, or spill cleanup debris, must also be placed in the same hazardous waste container.[1]
-
-
Segregate from Other Waste Streams: This container must be designated for halogenated organic waste . Do not mix with non-halogenated solvents, acids, bases, or oxidizers.[8][11]
-
Secure and Store: Keep the waste container closed at all times except when actively adding waste.[10] Store the container in a designated, well-ventilated satellite accumulation area, away from incompatible materials and within secondary containment.[7][10]
-
Arrange for Disposal: Once the container is full or you have no further need to accumulate this waste, contact your institution's EHS office to schedule a pickup.[3]
The following diagram outlines the decision-making workflow for proper waste segregation.
Caption: Waste segregation and disposal workflow.
Spill Management Protocol
In the event of a spill, immediate and correct action is critical to prevent exposure and environmental contamination.[1]
-
Alert & Evacuate: Immediately alert personnel in the vicinity of the spill. If the spill is large or in a poorly ventilated area, evacuate the lab.[7]
-
Don PPE: Before addressing the spill, put on the full, appropriate personal protective equipment as detailed in Section 2.
-
Contain the Spill:
-
For a solid spill , carefully sweep or scoop up the material. If the material is a fine powder, you may slightly moisten it with a suitable solvent (like water, if compatible) to prevent dust from becoming airborne.[1] Place the collected material and any contaminated cleaning tools into the designated hazardous waste container.
-
For a liquid spill (a solution containing the compound), cover the spill with an inert absorbent material such as vermiculite, sand, or commercial spill pads.[1]
-
-
Clean the Area: Once the bulk of the spill is collected, decontaminate the area with a suitable solvent and cleaning materials.
-
Dispose of Cleanup Materials: All materials used for the cleanup, including absorbents, contaminated gloves, and wipes, must be collected and disposed of as halogenated hazardous waste.[1]
Final Disposal Pathway
The ultimate disposal of 1-(4-Bromophenyl)-5-methyl-1H-1,2,3-triazole must be handled by professionals. The most common method for halogenated organic waste is high-temperature incineration in a specialized facility equipped with scrubbers and other emission control systems to neutralize harmful by-products like hydrogen bromide.[12] This process is highly regulated to prevent environmental contamination. Your EHS office will ensure the waste is transported to such a facility in compliance with all local and national regulations.
Chemical Incompatibilities
To prevent hazardous reactions in the waste container, do not mix 1-(4-Bromophenyl)-5-methyl-1H-1,2,3-triazole waste with the following:
-
Strong Reducing Agents [5]
-
Strong Acids [13]
-
Reactive Metals (e.g., alkali metals, powdered aluminum)[7]
By adhering to these procedures, researchers can ensure the safe and compliant disposal of 1-(4-Bromophenyl)-5-methyl-1H-1,2,3-triazole, upholding the principles of laboratory safety and environmental stewardship.
References
- BenchChem. (n.d.). Safe Disposal of 1-(tosylmethyl)-1H-1,2,4-triazole: A Procedural Guide.
- Ideal Response. (2025, October 20). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations.
- BenchChem. (n.d.). Proper Disposal of 3-mercapto-4-n-butyl-1,2,4-triazole: A Guide for Laboratory Professionals.
- BenchChem. (n.d.). Proper Disposal Procedures for Di(1H-1,2,4-triazol-1-yl)methanone.
- Rutgers University. (n.d.). Standard Operating Procedure: Bromine. Retrieved from Rutgers Environmental Health and Safety website.
- BenchChem. (n.d.). Personal protective equipment for handling 2-Bromo-4-(2,6-dibromophenoxy)phenol.
- Scribd. (n.d.). Bromine Safety and Handling Procedures.
- Fluorochem. (n.d.). 1-(4-BROMOPHENYL)-1H-1,2,3-TRIAZOLE.
- YouTube. (2024, June 7). Bromination safety.
- Braun Research Group, University of Illinois. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
- University of Texas Arlington. (n.d.). SAFE OPERATING PROCEDURE HAZARDOUS WASTE DISPOSAL.
- Cornell University Environmental Health and Safety. (n.d.). 7.2 Organic Solvents.
- Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods?.
- Washington University in St. Louis. (n.d.). Chemical Waste Disposal Guidelines.
- Sigma-Aldrich. (n.d.). 1-(4-bromophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid.
- EvitaChem. (n.d.). 5-methyl-1H-1,2,3-triazole-4-carbaldehyde (EVT-13385154).
- University of Oslo. (2024, October 20). Chemical and Hazardous Waste Guide.
- U.S. Environmental Protection Agency. (1983, December). Bromination Process For Disposal Of Spilled Hazardous Materials.
- Hossain, M. K., et al. (2022).
- Columbus Chemical Industries, Inc. (n.d.). 1,2,4-Triazole SAFETY DATA SHEET. Retrieved from Columbus Chemical Industries website.
Sources
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- 11. rtong.people.ust.hk [rtong.people.ust.hk]
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Personal protective equipment for handling 1-(4-Bromophenyl)-5-methyl-1H-1,2,3-triazole
Advanced Safety and Operational Protocol for Handling 1-(4-Bromophenyl)-5-methyl-1H-1,2,3-triazole
As drug development professionals and synthetic chemists, handling halogenated nitrogen heterocycles requires a deep understanding of their physicochemical behavior. 1-(4-Bromophenyl)-5-methyl-1H-1,2,3-triazole is a highly valuable intermediate in medicinal chemistry, but its structural features dictate specific safety interventions.
To build a self-validating safety culture, we must move beyond generic safety data sheets and understand the causality behind the hazards. The 1,2,3-triazole core acts as a strong pharmacophore and metal-coordinating ligand, while the 4-bromophenyl substituent significantly increases the molecule's lipophilicity (LogP). This enhanced lipophilicity facilitates rapid dermal absorption if the compound is dissolved in organic solvents. Consequently, standard handling procedures must be elevated to prevent acute dermal, respiratory, and environmental exposure.
Hazard Classification & Causality
Based on safety data for closely related halogenated aryl triazoles[1], this compound exhibits the following core hazards:
-
Skin & Eye Irritation (Category 2, H315 & H319): The nitrogen-rich triazole ring can interact with biological nucleophiles in mucous membranes, causing localized inflammation and serious eye irritation[2].
-
Respiratory Irritation (Category 3, H335): As a crystalline solid, fine particulates can easily aerosolize during weighing, leading to micro-abrasions and chemical irritation in the respiratory tract[3].
-
Environmental Toxicity: The stable carbon-bromine bond resists rapid biodegradation, making it a persistent hazard in aquatic environments[4].
Quantitative Safety Parameters
To establish a robust safety system, we rely on measurable parameters rather than vague guidelines.
| Parameter | Value/Specification | Causality/Rationale |
| Fume Hood Face Velocity | 100 - 120 fpm | Captures aerosolized triazole dust (H335 hazard) before it breaches the user's breathing zone[3]. |
| Nitrile Glove Thickness | ≥ 0.12 mm (inner layer) | Provides a necessary physical barrier against the lipophilic bromophenyl moiety permeating the skin[5]. |
| Spill Absorbent Ratio | 1:3 (Chemical:Absorbent) | Ensures complete encapsulation of the halogenated compound to prevent secondary aerosolization during cleanup. |
| Storage Temperature | 20°C - 25°C (Ambient) | Prevents thermal stress and potential degradation of the triazole ring in sealed containers[1]. |
Step-by-Step Operational Workflow
Step 1: Pre-Operation Verification
-
Verify that the fume hood is operational and certified with a face velocity of at least 100 fpm.
-
Clear the workspace of incompatible materials, specifically strong oxidizers and strong acids[3].
-
Don PPE: Put on ANSI Z87.1-certified chemical splash goggles, a fully buttoned flame-resistant (FR) lab coat, and double nitrile gloves.
-
Causality for Double-Gloving: While nitrile offers excellent protection against dry powders, if the triazole is handled in solution (e.g., DCM or DMSO), the solvent acts as a carrier, rapidly driving the lipophilic brominated compound through the glove matrix. The outer glove acts as a sacrificial layer to be discarded immediately upon contamination.
-
Step 2: Weighing and Transfer
-
Use grounded, anti-static metal spatulas and anti-static weighing boats.
-
Causality: Static charge buildup on standard plastic spatulas can cause the fine triazole powder to repel and aerosolize, drastically increasing the inhalation risk[5].
-
-
Transfer the sealed chemical container into the fume hood before opening. Never open the container on an open bench.
Step 3: Solution Preparation & Reaction
-
If dissolving the compound, add the solvent to the triazole slowly to prevent exothermic splashing.
-
Keep the fume hood sash as low as possible to provide a physical barrier against unexpected reactions or spills.
Step 4: Post-Handling Decontamination
-
Wipe down the balance and fume hood surfaces with a disposable towel dampened with 70% isopropanol or ethanol.
-
Remove the outer gloves before exiting the fume hood to prevent cross-contamination of laboratory door handles and equipment[6].
Spill Management and Disposal Plan
Spill Response Protocol: Never dry-sweep a spilled aryl triazole[5]. Dry sweeping rapidly aerosolizes the irritating dust, exacerbating the H335 respiratory hazard.
-
Cover the spill with an inert, damp absorbent (e.g., sand or vermiculite moistened with water or a mild solvent).
-
Carefully scoop the encapsulated mixture into a designated hazardous waste container using a non-sparking tool.
-
Wash the affected area thoroughly with soap and water[6].
Disposal Directives: Due to the presence of the bromine atom, this compound and any contaminated materials (including outer gloves, weighing boats, and absorbent sand) MUST be disposed of in a Halogenated Organic Waste stream. Incinerating brominated compounds in standard non-halogenated streams can produce highly toxic hydrogen bromide (HBr) gas and brominated dioxins.
Operational Workflow Diagram
Fig 1. Operational workflow and spill response for halogenated aryl triazoles.
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
